Sch412348
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H21F2N9O |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
10-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |
InChI |
InChI=1S/C22H21F2N9O/c23-14-3-4-17(16(24)12-14)31-8-5-30(6-9-31)7-10-32-20-15(13-26-32)21-27-19(18-2-1-11-34-18)29-33(21)22(25)28-20/h1-4,11-13H,5-10H2,(H2,25,28) |
InChI Key |
JZAMQDDHRXHDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5)C6=C(C=C(C=C6)F)F |
Origin of Product |
United States |
Foundational & Exploratory
SCH-412348: A Technical Overview of a Potent and Selective Adenosine A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-412348 is a potent and highly selective competitive antagonist of the human adenosine A2A receptor.[1][2] Developed by Schering-Plough (later Merck), it emerged from research programs aimed at identifying non-dopaminergic therapies for movement disorders, particularly Parkinson's disease.[3][4][5] The therapeutic rationale for A2A receptor antagonists in Parkinson's disease is based on their ability to modulate signaling in the basal ganglia, thereby compensating for the dopamine deficiency that characterizes the disease.[6][7] This document provides a comprehensive technical guide to the preclinical data available for SCH-412348. While the compound showed promise in preclinical models, its development was ultimately halted due to poor aqueous solubility.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for SCH-412348 from preclinical studies.
Table 1: Receptor Binding Affinity and Selectivity
| Parameter | Value | Species | Notes |
| Ki (A2A Receptor) | 0.6 nM | Human | Competitive antagonist[1][2] |
| Selectivity | >1000-fold vs. other adenosine receptors | Human | Highly selective for the A2A receptor[1][2] |
| KB (A2A Receptor) | 0.3 nM | Human | Determined in a functional assay measuring cAMP production[2] |
| KB (A2B Receptor) | 273 nM | Human | Demonstrates 910-fold selectivity for A2A over A2B[2] |
Table 2: Preclinical Efficacy in Animal Models
| Model | Species | Dosing | Key Findings |
| Haloperidol-Induced Catalepsy | Rat | 1 mg/kg, p.o. | 75% and 80% inhibition at 1 and 4 hours, respectively[3] |
| L-DOPA-Induced Rotations (6-OHDA model) | Rat | 0.1-1 mg/kg, p.o. | Potentiated L-DOPA-induced contralateral rotations[1] |
| MitoPark Mouse Model of Parkinson's Disease | Mouse | 0.3-10 mg/kg, p.o. | Dose-dependently increased locomotor activity and restored motor function[4][5] |
| Forced Swim Test | Mouse, Rat | Not specified | Exhibited an antidepressant-like profile[1] |
| CGS-21680-Induced Hypolocomotion | Rat | Not specified | Attenuated the effects of the A2A receptor agonist[1] |
Experimental Protocols
Detailed experimental protocols for the studies involving SCH-412348 are not fully available in the public domain. The following are generalized methodologies for the key experiments cited, based on standard practices in the field.
Radioligand Binding Assay (for Ki determination)
This protocol outlines a general procedure for determining the binding affinity of a compound to the adenosine A2A receptor.
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human adenosine A2A receptor, such as HEK-293 or CHO cells.[1][2]
-
Radioligand: A radiolabeled A2A receptor antagonist, such as [3H]-ZM241385, is commonly used.
-
Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4.
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound (SCH-412348) are incubated with the cell membranes.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Haloperidol-Induced Catalepsy in Rats
This model assesses the potential of a compound to alleviate the extrapyramidal side effects associated with dopamine D2 receptor antagonists.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.[8]
-
Induction of Catalepsy: Haloperidol (typically 0.5-1.5 mg/kg) is administered intraperitoneally to induce a cataleptic state.[8][9]
-
Drug Administration: SCH-412348 is administered orally at various doses and at a specified time before or after the haloperidol injection.
-
Assessment of Catalepsy (Bar Test): At set time points after drug administration, the rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The time it takes for the rat to remove both paws from the bar (descent latency) is measured. A longer descent latency indicates a greater degree of catalepsy.
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease in Rats
This model is used to evaluate the pro-dopaminergic and anti-parkinsonian effects of a compound.
-
Lesioning: A unilateral lesion of the nigrostriatal dopamine pathway is created by injecting the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum.
-
Drug Administration: After a recovery period, SCH-412348 is administered orally.
-
Behavioral Assessment (L-DOPA-Induced Rotations): The animals are challenged with a sub-threshold dose of L-DOPA. The potentiation of L-DOPA-induced contralateral rotations (turning away from the lesioned side) by SCH-412348 is quantified as a measure of its synergistic effect with dopamine replacement therapy.
Forced Swim Test in Rodents
This test is a widely used model to screen for antidepressant-like activity.
-
Apparatus: A cylindrical container filled with water from which the animal cannot escape.[10]
-
Procedure: The animal (mouse or rat) is placed in the water for a predetermined period (e.g., 6 minutes).[10]
-
Drug Administration: SCH-412348 is administered at various doses prior to the test.
-
Behavioral Scoring: The duration of immobility (floating) is recorded. A significant decrease in immobility time is indicative of an antidepressant-like effect.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to SCH-412348.
Caption: Adenosine A2A Receptor Signaling Pathway and the Antagonistic Action of SCH-412348.
Caption: Preclinical Evaluation Workflow for SCH-412348.
Conclusion
SCH-412348 is a well-characterized adenosine A2A receptor antagonist with high potency and selectivity. Preclinical studies demonstrated its efficacy in various rodent models of Parkinson's disease and depression, supporting the therapeutic potential of A2A receptor antagonism. However, the compound's poor aqueous solubility ultimately led to the discontinuation of its development. Despite this, the data on SCH-412348 remains a valuable resource for researchers in the field of neuropharmacology and drug discovery, particularly for those working on adenosine receptor modulators. The insights gained from its preclinical evaluation have contributed to the broader understanding of the role of the A2A receptor in neurological disorders and have informed the development of subsequent A2A receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lasa.co.uk [lasa.co.uk]
Sch412348: A Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Sch412348, a potent and highly selective adenosine A2A receptor antagonist. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's pharmacological characteristics.
Executive Summary
This compound is a powerful antagonist of the human adenosine A2A receptor, demonstrating a high degree of selectivity against other adenosine receptor subtypes.[1][2] This document synthesizes the available quantitative data on its binding affinities, outlines the experimental methodologies used for its characterization, and visualizes its relevant signaling pathways and experimental workflows. While extensive data exists for its activity on adenosine receptors, a comprehensive off-target screening profile across a broader range of receptors and kinases is not publicly available.
Data Presentation: Selectivity Profile of this compound
The selectivity of this compound has been primarily characterized within the adenosine receptor family. The following table summarizes the key quantitative data regarding its binding affinity.
| Target | Ki (nM) | Selectivity Fold | Source |
| Human Adenosine A2A Receptor | 0.6 | - | [1][2] |
| Other Adenosine Receptors | >1000-fold vs. A2A | >1000 | [1][2] |
| Adenosine A1 Receptor | >1600-fold vs. A2A | >1600 |
Signaling Pathway
This compound exerts its effects by antagonizing the adenosine A2A receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the A2A receptor involves its coupling to the Gs alpha subunit of the G protein complex. Activation of the A2A receptor by its endogenous ligand, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating cellular function. As an antagonist, this compound blocks this cascade by preventing adenosine from binding to the A2A receptor.
Experimental Protocols
The determination of the binding affinity and selectivity of this compound for the adenosine A2A receptor is typically achieved through competitive radioligand binding assays.
Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A2A receptor.
Materials:
-
Membrane Preparations: Cell membranes expressing the recombinant human adenosine A2A receptor.
-
Radioligand: A specific, high-affinity radiolabeled ligand for the A2A receptor (e.g., [3H]-CGS 21680).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled A2A receptor agonist or antagonist.
-
Assay Buffer: Typically a Tris-HCl buffer with divalent cations like MgCl2.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound (this compound) are incubated with the A2A receptor-expressing cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Broad Panel Off-Target Screening
To assess the broader selectivity profile of a compound like this compound and identify potential off-target interactions, a comprehensive screening against a panel of receptors, ion channels, transporters, and enzymes is typically performed. While specific data for this compound is not publicly available, the following diagram illustrates a general workflow for such a screening process.
References
- 1. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Sch412348: A Technical Overview for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sch412348, a potent and selective adenosine A2A receptor antagonist, and its role in preclinical Parkinson's disease (PD) research. While not progressed to clinical trials due to poor aqueous solubility, the data generated for this compound and its successor, preladenant (SCH-420814), have been instrumental in validating the adenosine A2A receptor as a therapeutic target for PD. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways.
Core Mechanism of Action: Adenosine A2A Receptor Antagonism
This compound exerts its effects by blocking adenosine A2A receptors, which are highly concentrated on striatopallidal gamma-aminobutyric acid (GABA) neurons in the basal ganglia's indirect pathway. These neurons also express dopamine D2 receptors. In the parkinsonian state, a deficiency of dopamine leads to overactivity of this indirect pathway, contributing to motor deficits. Adenosine A2A and dopamine D2 receptors have an antagonistic relationship; activation of A2A receptors inhibits D2 receptor signaling. By blocking A2A receptors, this compound effectively enhances dopamine D2 receptor-dependent signaling, thereby normalizing motor function in models of Parkinson's disease.
Preclinical Efficacy of this compound and Preladenant
This compound and its more soluble analog, preladenant, have demonstrated significant efficacy in various preclinical models of Parkinson's disease. The following tables summarize the key quantitative findings from these studies.
| Compound | Animal Model | Experiment | Dosage | Efficacy | Citation |
| This compound | Rat | Haloperidol-induced catalepsy | 1 mg/kg, p.o. | 75% and 80% inhibition at 1 and 4 hours, respectively | [1] |
| Preladenant (SCH-420814) | Rat | Haloperidol-induced catalepsy | 1 mg/kg, p.o. | 77% and 70% inhibition at 1 and 4 hours, respectively | [1] |
| Preladenant (SCH-420814) | Rat | Hypolocomotion model | 0.1 mg/kg, p.o. | Minimum effective dose | [1] |
| Preladenant (SCH-420814) | Rat | 6-OHDA-lesioned model | 0.03 mg/kg, p.o. | Minimum effective dose | [1] |
Table 1: Efficacy of this compound and Preladenant in Rat Models of Parkinson's Disease. This table presents the quantitative outcomes of this compound and preladenant in reversing catalepsy and improving motor function in established rat models of PD.
| Compound | Animal Model | Experiment | Dosage | Outcome | Citation |
| This compound | MitoPark Mouse | Locomotor Activity | 0.3-10 mg/kg, p.o. | Dose-dependent increase in locomotor activity | [1][2] |
| This compound | MitoPark Mouse | Hind Limb Bradykinesia | Not specified | Fully restored functionality | [1][2] |
| This compound | MitoPark Mouse | Rotarod Test | Not specified | Partially restored functionality | [1][2] |
Table 2: Efficacy of this compound in the MitoPark Mouse Model of Parkinson's Disease. This table highlights the positive effects of this compound on various motor parameters in a genetic mouse model that mimics the progressive nature of PD.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments used to evaluate this compound.
Haloperidol-Induced Catalepsy in Rats
This model assesses the ability of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol.
Protocol:
-
Animals: Male Wistar rats are used.
-
Induction of Catalepsy: Haloperidol is administered intraperitoneally (i.p.) at a dose of 1 mg/kg.
-
Catalepsy Assessment:
-
A horizontal bar is placed 10 cm above a tabletop.
-
The rat's forepaws are gently placed on the bar.
-
The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Drug Administration: this compound or preladenant is administered orally (p.o.) at specified doses prior to or after the induction of catalepsy.
-
Data Analysis: The percentage inhibition of catalepsy is calculated by comparing the descent latencies of treated animals to those of vehicle-treated controls.
Rotarod Test in Mice
The rotarod test is a widely used method to assess motor coordination and balance in rodent models of Parkinson's disease.
Protocol:
-
Apparatus: A rotating rod apparatus with adjustable speed is used.
-
Acclimation and Training:
-
Mice are acclimated to the testing room for at least 30 minutes prior to the experiment.
-
Mice are trained on the rotarod at a constant speed (e.g., 5 rpm) for a set duration (e.g., 60 seconds) for 2-3 trials per day for 2-3 consecutive days.
-
-
Testing:
-
The rotarod is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency for each mouse to fall from the rod is recorded.
-
-
Drug Administration: this compound is administered orally at specified doses prior to the test.
-
Data Analysis: The mean latency to fall is calculated for each treatment group and compared to the vehicle control group.
Locomotor Activity in MitoPark Mice
The MitoPark mouse is a genetic model of Parkinson's disease characterized by a progressive loss of dopaminergic neurons. Spontaneous locomotor activity is a key measure of motor function in these animals.
Protocol:
-
Animals: MitoPark mice and their wild-type littermates are used.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track horizontal and vertical movements.
-
Habituation: Mice are habituated to the testing room for at least 60 minutes before being placed in the open-field arenas.
-
Testing:
-
Mice are placed individually into the open-field arenas.
-
Locomotor activity is recorded for a specified duration (e.g., 60 minutes).
-
-
Drug Administration: this compound is administered orally at doses ranging from 0.3 to 10 mg/kg prior to the test.
-
Data Analysis: Total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing) are quantified and compared between treatment groups and genotypes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating compounds like this compound.
Figure 1: Signaling pathway of this compound in an indirect pathway neuron.
References
SCH412348 and Neuroprotection: A Technical Guide for Researchers
An In-depth Examination of the Potent and Selective Adenosine A₂A Receptor Antagonist
This technical guide provides a comprehensive overview of the preclinical data supporting the neuroprotective potential of SCH412348, a potent and highly selective adenosine A₂A receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways and experimental workflows.
Core Concepts: The Role of Adenosine A₂A Receptor Antagonism in Neuroprotection
Adenosine A₂A receptors are predominantly expressed in the basal ganglia, particularly in the striatum, where they are co-located with dopamine D₂ receptors on striatopallidal neurons of the indirect pathway.[1][2] The antagonism of A₂A receptors is a promising therapeutic strategy for neurodegenerative disorders like Parkinson's disease. The underlying principle is that blocking these receptors can potentiate dopamine D₂ receptor signaling, thereby compensating for the dopamine deficit that characterizes the disease.[3] Beyond this symptomatic relief, a growing body of evidence suggests that A₂A receptor antagonists, including this compound, may exert direct neuroprotective effects.[4][5][6]
The neuroprotective mechanisms of A₂A receptor antagonists are multifaceted and are thought to involve the modulation of excitotoxicity and neuroinflammation. By blocking A₂A receptors, these compounds can reduce the excessive release of glutamate, a key mediator of excitotoxic neuronal death.[5][7] Furthermore, A₂A receptor antagonists have been shown to attenuate the activation of microglia and astrocytes, the primary immune cells of the central nervous system, which are implicated in the inflammatory processes that contribute to neurodegeneration.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, providing a clear comparison of its potency and efficacy in various models.
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Species | Value |
| Kᵢ (A₂A Receptor) | Human | 0.6 nM |
| Selectivity over A₁ Receptor | - | >1000-fold |
Source: Hodgson et al., 2009[8]
Table 2: In Vivo Efficacy of this compound in Rodent Models of Parkinson's Disease
| Model | Species | Administration | Dose Range | Effect |
| 6-OHDA-Lesioned | Rat | Oral | 0.1-1 mg/kg | Potentiated L-Dopa-induced contralateral rotations |
| Haloperidol-Induced Catalepsy | Rat | Oral | 0.1-1 mg/kg | Potently attenuated cataleptic effects |
| MitoPark (Genetic Model) | Mouse | Oral | 0.3-10 mg/kg | Dose-dependently increased locomotor activity |
Source: Hodgson et al., 2009; Hill et al., 2014[1][8]
Table 3: Behavioral Outcomes in the MitoPark Mouse Model with this compound Treatment
| Behavioral Test | Age of Mice | Dose | Outcome |
| Locomotor Activity | 12-22 weeks | 0.3-10 mg/kg | Dose-dependent increase in activity |
| Hind Limb Bradykinesia | - | Not specified | Fully restored functionality |
| Rotarod Test | - | Not specified | Partially restored functionality |
Source: Hill et al., 2014[1][2]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide overviews of the key experimental protocols used in the preclinical evaluation of this compound.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model is a widely used tool to study Parkinson's disease as it induces a selective and progressive degeneration of dopaminergic neurons in the nigrostriatal pathway.
Objective: To create a unilateral lesion of the dopaminergic system to mimic the motor asymmetry seen in Parkinson's disease and to evaluate the efficacy of neuroprotective agents.
Materials:
-
Animals: Male Sprague-Dawley rats (200-250g).[7]
-
Reagents: 6-hydroxydopamine hydrochloride (6-OHDA), ascorbic acid, sterile saline, L-Dopa, benserazide.[7][9]
-
Equipment: Stereotaxic frame, microinjection pump, Hamilton syringe, anesthesia machine.[7]
Procedure:
-
Anesthesia and Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A burr hole is drilled over the target coordinates for the medial forebrain bundle.[4][7]
-
6-OHDA Injection: A solution of 6-OHDA (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) is unilaterally injected into the medial forebrain bundle over several minutes. The needle is left in place for an additional 5-10 minutes to allow for diffusion before being slowly retracted.[7]
-
Post-operative Care and Recovery: Animals are allowed to recover for 2-3 weeks to allow for the full development of the dopaminergic lesion.
-
Drug Administration: this compound or vehicle is administered orally at specified doses.
-
Behavioral Assessment (L-Dopa-Induced Rotations): Following drug administration, a subthreshold dose of L-Dopa (e.g., 4-6 mg/kg) with a peripheral decarboxylase inhibitor (e.g., benserazide) is administered. The number of contralateral (away from the lesioned side) rotations is counted for a period of 90-120 minutes. An increase in contralateral rotations is indicative of a potentiation of dopaminergic signaling.[3][9][10]
-
Histological Confirmation: At the end of the study, brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to confirm the extent of the dopaminergic lesion in the substantia nigra and striatum.
MPTP Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a neurotoxin-based model that recapitulates many of the pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.
Objective: To induce dopaminergic neurodegeneration to assess the neuroprotective effects of candidate compounds.
Materials:
-
Animals: Male C57BL/6 mice are commonly used due to their high sensitivity to MPTP.[6]
-
Reagents: MPTP hydrochloride, sterile saline.[6]
-
Equipment: Standard animal housing and injection supplies.
Procedure:
-
MPTP Administration: A common regimen involves administering four subcutaneous or intraperitoneal injections of MPTP (e.g., 15-20 mg/kg) at 2-hour intervals.[6]
-
Drug Treatment: this compound or vehicle can be administered either before (pre-treatment) or after (post-treatment) the MPTP injections to assess its prophylactic or therapeutic neuroprotective potential.
-
Endpoint Determination: Animals are typically euthanized 7 to 21 days after MPTP administration, a time point at which significant dopaminergic cell loss is established.[6]
-
Neurochemical Analysis: Striatal tissue is dissected and analyzed by high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC and HVA). A reduction in dopamine levels is indicative of neurodegeneration.[1][11][12][13]
-
Histological Analysis: Brains are sectioned and stained for tyrosine hydroxylase (TH). Unbiased stereological methods are used to count the number of TH-positive neurons in the substantia nigra pars compacta. A significant reduction in the number of these neurons in MPTP-treated animals compared to controls indicates neurodegeneration, and a preservation of these neurons in the this compound-treated group would demonstrate a neuroprotective effect.[14][15]
-
Behavioral Assessment: Motor function can be assessed using tests such as the rotarod to measure motor coordination and balance, and the open field test to evaluate locomotor activity.[16]
Conclusion
The preclinical evidence strongly suggests that this compound, as a potent and selective adenosine A₂A receptor antagonist, holds significant promise not only for the symptomatic treatment of Parkinson's disease but also for its potential to confer neuroprotection. The data from various rodent models demonstrate its efficacy in improving motor function and, importantly, point towards an underlying mechanism that may slow the progression of neurodegeneration. Further investigation into the precise cellular and molecular mechanisms of this compound-mediated neuroprotection is warranted to fully elucidate its therapeutic potential for Parkinson's disease and other neurodegenerative disorders.
References
- 1. Striatal dopamine measurement through HPLC [protocols.io]
- 2. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 5. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 6. modelorg.com [modelorg.com]
- 7. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Pre-treatment with dopamine agonists influence L-dopa mediated rotations without affecting abnormal involuntary movements in the 6-OHDA lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurobiology.lu.se [neurobiology.lu.se]
- 11. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Automated Cell Detection Method for TH-positive Dopaminergic Neurons in a Mouse Model of Parkinson’s Disease Using Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Automated Cell Detection Method for TH-positive Dopaminergic Neurons in a Mouse Model of Parkinson’s Disease Using Convolutional Neural Networks [en-journal.org]
- 16. benchchem.com [benchchem.com]
SCH412348: A Potent and Selective Adenosine A2A Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SCH412348 is a potent and highly selective competitive antagonist of the human adenosine A2A receptor. With a Ki of 0.6 nM and over 1000-fold selectivity against other adenosine receptor subtypes, it has been a valuable pharmacological tool for investigating the role of the A2A receptor in various physiological and pathological processes, particularly in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 7-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidin-5-amine, is a heterocyclic compound belonging to the pyrazolotriazolopyrimidine class.[4][5][6] Its chemical structure is characterized by a central pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine core, substituted with a 2-furanyl group, an amino group, and an ethyl-piperazinyl-difluorophenyl side chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H21F2N9O | [] |
| Molecular Weight | 465.46 g/mol | [] |
| Calculated Density | 1.62 ± 0.1 g/cm³ | [] |
| Aqueous Solubility | Poor | [8] |
| Melting Point | Not publicly available | |
| pKa | Not publicly available |
Note: Further optimization of this chemical series led to the development of Preladenant (SCH 420814), which exhibited improved aqueous solubility.[8]
Pharmacological Properties
This compound is a potent and selective antagonist of the adenosine A2A receptor. Its high affinity and selectivity have been demonstrated in numerous in vitro and in vivo studies.
Table 2: In Vitro Pharmacological Profile of this compound
| Parameter | Species/System | Value | Source |
| Ki (A2A Receptor) | Human | 0.6 nM | [9] |
| KB (A2A Receptor) | Human (HEK 293 cells) | 0.3 nM | [3][10] |
| Selectivity | >1000-fold over other adenosine receptors | Human | [9] |
| Functional Activity | Competitive Antagonist | HEK 293 cells | [10] |
In Vivo Efficacy:
This compound has demonstrated significant efficacy in various preclinical models of Parkinson's disease and other neurological disorders. Oral administration of this compound has been shown to:
-
Reverse motor deficits: In rodent models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat model, this compound potentiated L-Dopa-induced contralateral rotations at doses of 0.1-1 mg/kg.[9] It also attenuated the cataleptic effects of haloperidol.[9] In the MitoPark genetic mouse model of Parkinson's disease, oral administration of 0.3-10 mg/kg of this compound dose-dependently increased locomotor activity.[11]
-
Exhibit antidepressant-like effects: In rodent models of depression, such as the mouse tail suspension test and the forced swim test, this compound displayed an antidepressant-like profile.[9]
-
Modulate attention: In a test of selective attention in rats, this compound (0.1-1 mg/kg, p.o.) replicated the attention-enhancing effects of caffeine by increasing reaction time without affecting accuracy.[12]
Experimental Protocols
Radioligand Binding Assay
This protocol is a general representation for determining the binding affinity of this compound to the adenosine A2A receptor.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the adenosine A2A receptor. This typically involves homogenization in a suitable buffer, followed by centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is then determined.
-
Competitive Binding: A constant concentration of a radiolabeled A2A receptor ligand (e.g., [3H]SCH 58261) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Equilibration and Filtration: The incubation is carried out at a specific temperature for a set time to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification and Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data is then used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (dissociation constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the functional antagonist activity of this compound at the Gs-coupled A2A receptor.
Caption: Workflow for a cAMP accumulation assay.
Methodology:
-
Cell Culture: Cells stably expressing the human adenosine A2A receptor (e.g., HEK 293 cells) are cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound for a defined period.
-
Agonist Stimulation: The cells are then stimulated with a known A2A receptor agonist (e.g., CGS 21680) to induce the production of cyclic AMP (cAMP).
-
cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of available commercial kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP production is quantified. A Schild analysis can be performed to determine the KB value, which represents the equilibrium dissociation constant of the antagonist.
Haloperidol-Induced Catalepsy in Rodents
This in vivo model is used to assess the potential anti-parkinsonian effects of compounds.
Caption: Workflow for the haloperidol-induced catalepsy model.
Methodology:
-
Drug Administration: Animals (typically rats or mice) are administered this compound or a vehicle control via a specific route (e.g., oral gavage).
-
Induction of Catalepsy: After a set pre-treatment time, the animals are injected with haloperidol, a dopamine D2 receptor antagonist that induces a cataleptic state.
-
Behavioral Testing: At various time points after haloperidol administration, the degree of catalepsy is assessed. A common method is the bar test, where the animal's forepaws are placed on a horizontal bar, and the latency to remove them is measured.
-
Data Analysis: The duration of catalepsy in the this compound-treated group is compared to the vehicle-treated group to determine if the compound can reverse the haloperidol-induced motor deficit.
Signaling Pathway
This compound exerts its effects by blocking the adenosine A2A receptor, which is highly expressed in the striatum, particularly on the medium spiny neurons of the indirect pathway. The A2A receptor is a Gs-coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA). By antagonizing this receptor, this compound prevents this signaling cascade.
In the striatum, A2A receptors are often co-localized and form heteromers with dopamine D2 receptors, which are Gi-coupled. There is a functional antagonism between these two receptors. Activation of D2 receptors inhibits adenylyl cyclase and reduces cAMP levels. By blocking the A2A receptor, this compound effectively potentiates the signaling of the D2 receptor, leading to a reduction in the activity of the indirect pathway, which is thought to be a key mechanism for its anti-parkinsonian effects.
Caption: A2A receptor signaling pathway in striatal neurons.
Conclusion
This compound is a well-characterized, potent, and selective adenosine A2A receptor antagonist. Its robust pharmacological profile has made it an invaluable tool for elucidating the role of the A2A receptor in the pathophysiology of neurological disorders, most notably Parkinson's disease. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound or in the broader field of adenosine receptor modulation. While its poor aqueous solubility has limited its clinical development, the insights gained from studies with this compound have been instrumental in advancing the development of other A2A receptor antagonists for therapeutic applications.
References
- 1. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Common Signaling Pathway for Striatal NMDA and Adenosine A2a Receptors: Implications for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivatives as highly potent and selective human A(3) adenosine receptor antagonists: influence of the chain at the N(8) pyrazole nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives: potent and selective A(2A) adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines and Structurally...: Ingenta Connect [ingentaconnect.com]
- 8. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of caffeine to increase reaction time in the rat during a test of attention is mediated through antagonism of adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Sch412348 Binding Affinity and Mechanism of Action
This technical guide provides a comprehensive overview of the binding affinity, experimental protocols, and signaling pathways associated with Sch412348, a potent and highly selective adenosine A2A receptor antagonist. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Binding Affinity of this compound
This compound is a competitive antagonist of the human adenosine A2A receptor.[1][] Its binding affinity has been quantified through various assays, with the inhibition constant (Ki) and the antagonist equilibrium dissociation constant (KB) being key metrics. The compound exhibits a high degree of selectivity for the A2A receptor over other adenosine receptor subtypes.[1][][3]
| Parameter | Receptor Subtype | Value (nM) | Species |
| Ki | Adenosine A2A | 0.6 | Human |
| KB | Adenosine A2A | 0.3 | Human |
| KB | Adenosine A2B | 273 | Human |
Data compiled from multiple sources.[1][][3][4][5]
The data indicates that this compound has over 1000-fold selectivity for the A2A receptor compared to other adenosine receptors, and is specifically 910-fold more selective for the A2A receptor over the A2B receptor.[1][3]
Experimental Protocols
The binding affinity and functional antagonism of this compound were determined using specific in vitro assays.
This assay quantifies the ability of a test compound (this compound) to displace a radiolabeled ligand from its target receptor.
-
Assay Format: Performed in 96-well plates with a total volume of 200 μL per well.
-
Receptor Source: Membranes prepared from cell lines with recombinant expression of specific adenosine receptors.
-
Human A2A: HEK 293 cells
-
Rat A2A: Chinese hamster ovary (CHO) cells
-
Human & Rat A1: Chinese hamster ovary (CHO) cells
-
Human A3: HEK 293 cells
-
-
Assay Buffer (pH 7.4):
-
For A1 and A2A receptors: Dulbecco's phosphate-buffered saline supplemented with 10 mM MgCl₂.
-
For A3 receptor: 50 mM Tris-HCl, 120 mM NaCl, 10 mM MgCl₂.
-
-
Procedure:
-
Receptor membranes are diluted in the appropriate assay buffer.
-
The diluted membranes are incubated with a specific radioligand and varying concentrations of the test compound (this compound), typically ranging from 0.1 to 3 μM.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated via filtration.
-
The amount of bound radioactivity is measured.
-
The Ki value is calculated from the competition curves.[3]
-
This assay measures the ability of this compound to block the downstream signaling cascade initiated by receptor activation.
-
Cell Line: Cells engineered to express the recombinant human A2A receptor.
-
Principle: The adenosine A2A receptor is a Gs-protein-coupled receptor that, upon activation by an agonist, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). An antagonist will block this effect.
-
Procedure:
-
A2A-expressing cells are stimulated with an A2A receptor agonist in the presence of varying concentrations of this compound.
-
The intracellular cAMP levels are measured.
-
The ability of this compound to antagonize the agonist-induced cAMP production is determined.
-
The antagonist equilibrium dissociation constant (KB) is calculated using the dose-ratio method.[3][5]
-
-
Selectivity Measurement: A similar functional assay is conducted using cells that express the A2B receptor to determine the selectivity of this compound.[3]
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound.
The adenosine A2A receptor plays a crucial role in modulating neuronal activity, particularly within the basal ganglia. It is colocalized with the dopamine D2 receptor on striatopallidal medium spiny neurons, which form the "indirect pathway" of motor control.[6][7] These two receptors have opposing effects; A2A receptor activation inhibits D2 receptor signaling.[8] this compound, as an A2A antagonist, blocks this inhibition, thereby enhancing dopamine-dependent signaling.[8]
Caption: Adenosine A2A receptor signaling and antagonism by this compound.
The workflow for determining the Ki value involves a series of defined steps, from preparation of materials to data analysis.
Caption: Workflow for the radioligand competition binding assay.
References
- 1. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mybiosource.com [mybiosource.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preladenant: A Potent and Selective A₂ₐ Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of Preladenant (SCH 420814), a potent, competitive, and highly selective antagonist of the human adenosine A₂ₐ receptor. Developed as a non-dopaminergic agent for neurodegenerative disorders like Parkinson's disease, Preladenant has been the subject of extensive preclinical and clinical investigation.[1][2] This guide details its pharmacological profile, mechanism of action, and the experimental protocols used for its characterization, offering a valuable resource for researchers in pharmacology and drug development.
Introduction to A₂ₐ Receptor Antagonism
The adenosine A₂ₐ receptor, a G-protein coupled receptor (GPCR), is densely expressed in the basal ganglia, particularly on GABAergic medium spiny neurons of the "indirect" motor pathway.[2][3] Activation of the A₂ₐ receptor by endogenous adenosine stimulates adenylyl cyclase, leading to increased cyclic AMP (cAMP) production.[4] This signaling cascade ultimately counteracts the effects of dopamine at D₂ receptors, contributing to the motor deficits seen in Parkinson's disease.[2][5]
Selective antagonists of the A₂ₐ receptor, such as Preladenant, block this adenosine-mediated signaling. This action is believed to "release the brake" on the indirect pathway, thereby enhancing dopaminergic neurotransmission and improving motor function without direct dopaminergic stimulation.[2][5] This mechanism has positioned A₂ₐ antagonists as a promising therapeutic class for Parkinson's disease and other CNS disorders, as well as emerging applications in immuno-oncology.[6][7]
Pharmacological Profile of Preladenant
Preladenant is a potent and competitive antagonist characterized by its high affinity and remarkable selectivity for the human A₂ₐ receptor.[8]
Quantitative Data: Binding Affinity and Functional Potency
The following tables summarize the key quantitative pharmacological parameters of Preladenant.
Table 1: Receptor Binding Affinity of Preladenant
| Receptor Subtype | Species | Kᵢ (nM) | Selectivity Fold (vs. hA₂ₐ) |
| A₂ₐ | Human | 1.1 [1][8][9] | - |
| Rat | 2.5[1] | - | |
| A₁ | Human | >1000[1][10] | >909 |
| A₂ₒ | Human | >1700[10] | >1545 |
| A₃ | Human | >1000[1][10] | >909 |
Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ indicates higher affinity.
Table 2: Functional Antagonist Activity of Preladenant
| Assay Parameter | Species | Kₒ (nM) |
| cAMP Accumulation Inhibition | Human | 1.3 [1][8] |
| Rat | 0.7[1] | |
| A₂ₒ Receptor Expressing Cells | 1200[8] |
Kₒ: Equilibrium dissociation constant, a measure of functional potency in inhibiting agonist-stimulated activity.
Mechanism of Action and Signaling Pathway
Preladenant exerts its effect by competitively blocking the binding of endogenous adenosine to the A₂ₐ receptor. This prevents the Gs protein-mediated activation of adenylyl cyclase, thereby inhibiting the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP levels reduces the activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of key downstream targets involved in neurotransmitter release and neuronal excitability.
Figure 1. A₂ₐ Receptor Signaling Pathway and Preladenant's Mechanism of Action.
Experimental Protocols
The characterization of Preladenant's pharmacological profile relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Kᵢ) of a test compound (Preladenant) by measuring its ability to displace a known high-affinity radioligand from the A₂ₐ receptor.
Objective: To determine the Kᵢ of Preladenant for the human A₂ₐ receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human A₂ₐ receptor.
-
Radioligand: [³H]-ZM241385 or a similar high-affinity A₂ₐ antagonist radioligand.
-
Test Compound: Preladenant, serially diluted.
-
Non-specific binding control: A high concentration of a non-labeled A₂ₐ antagonist (e.g., 10 µM ZM241385).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of Preladenant in assay buffer.
-
Incubation: In a 96-well plate, combine:
-
50 µL of cell membrane suspension (e.g., 10-20 µg protein).
-
25 µL of [³H]-ZM241385 (at a final concentration near its K₋).
-
25 µL of either assay buffer (for total binding), non-specific binding control, or Preladenant dilution.
-
-
Equilibration: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Preladenant.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋) , where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Figure 2. Experimental workflow for a competitive radioligand binding assay.
cAMP Accumulation Functional Assay
This cell-based assay measures the ability of an antagonist to inhibit the increase in intracellular cAMP triggered by an A₂ₐ receptor agonist.
Objective: To determine the functional potency (Kₒ) of Preladenant.
Materials:
-
HEK293 cells stably expressing the human A₂ₐ receptor.
-
A₂ₐ Receptor Agonist: CGS-21680.
-
Test Compound: Preladenant, serially diluted.
-
Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.
-
Cell culture medium (e.g., DMEM).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating: Seed the A₂ₐ-expressing cells into a 96-well or 384-well plate and culture overnight.
-
Pre-incubation: Remove the culture medium. Add Preladenant dilutions and the PDE inhibitor dissolved in stimulation buffer. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add the A₂ₐ agonist CGS-21680 at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cAMP accumulation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Normalize the data to the response of the agonist alone (100%) and the basal level (0%).
-
Plot the percentage of inhibition against the log concentration of Preladenant.
-
Fit the data to a dose-response inhibition curve to determine the IC₅₀ value.
-
Calculate the functional antagonist equilibrium dissociation constant (Kₒ) using the Schild equation or a similar pharmacological model. For a competitive antagonist, the Kₒ is often in good agreement with the Kᵢ from binding assays.[8]
-
In Vivo Efficacy
Preladenant has demonstrated efficacy in various animal models of Parkinson's disease. In MPTP-treated cynomolgus monkeys, administration of Preladenant reduced parkinsonian scores.[1][8] It has also shown anti-catalepsy effects and the ability to reverse hypolocomotion in rodent models.[1] These preclinical results provided a strong rationale for its advancement into human clinical trials, although it ultimately failed in Phase III trials for Parkinson's disease.[1]
Figure 3. Logical relationship of Preladenant's intervention in Parkinson's pathophysiology.
Conclusion
Preladenant is a well-characterized small molecule that serves as a benchmark for a potent and highly selective A₂ₐ receptor antagonist. Its high affinity (Kᵢ = 1.1 nM for human A₂ₐ) and over 900-fold selectivity against other adenosine receptor subtypes make it an excellent tool for pharmacological research.[1][8] While its clinical development for Parkinson's disease was discontinued, the extensive data available on its profile and the detailed methodologies used for its evaluation provide a valuable and instructive case study for scientists and researchers in the field of GPCR drug discovery.
References
- 1. apexbt.com [apexbt.com]
- 2. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease | MDPI [mdpi.com]
- 5. What is the mechanism of Istradefylline? [synapse.patsnap.com]
- 6. Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor | PLOS One [journals.plos.org]
- 7. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
The Role of the Adenosine A2A Receptor in Movement Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The adenosine A2A receptor (A2AR) has emerged as a pivotal non-dopaminergic target in the landscape of movement disorders, most notably Parkinson's disease (PD) and Huntington's disease (HD). Highly concentrated in the striatum, the primary input nucleus of the basal ganglia, the A2AR is strategically positioned to modulate motor control. Its dense co-localization and antagonistic interaction with the dopamine D2 receptor (D2R) on striatopallidal medium spiny neurons (MSNs) of the indirect pathway form the cornerstone of its therapeutic potential. In dopamine-depleted states like Parkinson's disease, the inhibitory tone mediated by the A2AR becomes dominant. Consequently, A2AR antagonists can rebalance striatal output, improve motor function, and offer a synergistic effect with traditional levodopa therapy, often without exacerbating dyskinesia. This guide provides an in-depth examination of the A2AR's role, summarizing key quantitative data, detailing essential experimental protocols for its study, and visualizing its complex signaling and functional relationships.
Core Function and Signaling Pathways of the A2A Receptor
The A2AR is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf family of G proteins. Its activation initiates a canonical signaling cascade that plays a crucial role in neuronal excitability.
1.1. Canonical Gs/olf-cAMP Signaling Pathway
Activation of the A2AR by its endogenous ligand, adenosine, triggers the dissociation of the Gαs/olf subunit, which in turn activates adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates a multitude of downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which is a key integrator of dopamine and glutamate signaling in MSNs.[2]
References
Methodological & Application
In Vivo Administration Guide for Sch412348: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vivo administration of Sch412348, a potent and highly selective adenosine A2A receptor antagonist. The information compiled herein is intended to facilitate preclinical research in models of Parkinson's disease and other neurological disorders.
Compound Information
This compound is a valuable research tool for investigating the role of the adenosine A2A receptor in various physiological and pathological processes. Its high affinity and selectivity make it a precise pharmacological probe for in vivo studies.[][2]
Data Summary
In Vivo Efficacy Data
This compound has demonstrated efficacy in various rodent models of movement disorders. The following table summarizes key findings from these studies.
| Animal Model | Administration Route | Dose Range (mg/kg) | Vehicle | Key Findings |
| Haloperidol-Induced Catalepsy (Rats) | Oral | 0.3 - 3 | 50% Polyethylene Glycol 400 | Potently attenuated cataleptic effects.[2] |
| 6-OHDA-Lesioned Rats (L-DOPA-Induced Rotations) | Oral | 0.1 - 1 | 50% Polyethylene Glycol 400 | Potentiated L-DOPA-induced contralateral rotations.[2] |
| MitoPark Mice (Locomotor Activity) | Oral | 0.3 - 10 | Not Specified | Dose-dependently increased locomotor activity.[] |
| Mouse Tail Suspension Test (Antidepressant-like effects) | Oral | 0.1 - 1 | Not Specified | Reduced immobility time.[3] |
Pharmacokinetic Data (Preladenant)
No specific pharmacokinetic data for this compound in preclinical species was identified in the literature. However, data is available for the structurally similar and highly selective A2A receptor antagonist, preladenant (SCH 420814). This information can serve as a useful reference.
Pharmacokinetic Parameters of Preladenant in Rats (Oral Administration)
| Parameter | Value |
| Tmax | ~1 hour[4] |
| Half-life (t½) | ~8 hours[4] |
| Bioavailability | Orally bioavailable[5] |
Note: This data is for preladenant and should be used as an estimation for this compound with caution.
Experimental Protocols
Oral Formulation Preparation
A suggested vehicle for the oral administration of this compound is a 50% solution of polyethylene glycol 400 (PEG 400) in water.
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile, purified water
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and dosing volume.
-
Prepare the 50% PEG 400 solution by mixing equal volumes of PEG 400 and sterile water.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure proper mixing.
-
If necessary, sonicate the solution to aid in dissolution.
-
Visually inspect the solution to ensure it is homogenous before administration.
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol, which is relevant to the motor symptoms of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound formulation
-
Haloperidol solution (e.g., 1 mg/kg in saline)
-
Horizontal bar apparatus (e.g., a 1 cm diameter bar raised 10 cm from the surface)
-
Stopwatch
Procedure:
-
Administer the this compound formulation or vehicle orally to the rats.
-
After a predetermined pretreatment time (e.g., 60 minutes), administer haloperidol intraperitoneally (i.p.).
-
At various time points post-haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.
-
To measure catalepsy, gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
A significant reduction in descent latency in the this compound-treated group compared to the vehicle group indicates an anti-cataleptic effect.
L-DOPA-Induced Rotational Behavior in 6-OHDA-Lesioned Rats
This model is a widely used preclinical model of Parkinson's disease to evaluate the efficacy of potential anti-parkinsonian drugs. Unilateral lesioning of the nigrostriatal dopamine pathway with 6-hydroxydopamine (6-OHDA) leads to dopamine receptor supersensitivity on the lesioned side. Administration of a dopamine agonist like L-DOPA results in rotational behavior away from the lesioned side (contralateral rotations).
Procedure:
Phase 1: 6-OHDA Lesioning
-
Anesthetize rats (e.g., Sprague-Dawley, 200-250g) with an appropriate anesthetic.
-
Secure the rat in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere. A typical injection might involve 8 µg of 6-OHDA in 4 µL of saline with 0.02% ascorbic acid.[6]
-
Allow the animals to recover for at least 2-3 weeks to allow for the full development of the lesion.
-
Confirm the lesion by assessing rotational behavior induced by a dopamine agonist such as apomorphine (e.g., 0.5 mg/kg, s.c.) or amphetamine (e.g., 2.5 mg/kg, i.p.). Animals exhibiting a stable and significant number of contralateral rotations are selected for the study.[7]
Phase 2: Evaluation of this compound
-
Administer the this compound formulation or vehicle orally to the 6-OHDA-lesioned rats.
-
After a suitable pretreatment interval (e.g., 60 minutes), administer a sub-threshold dose of L-DOPA (e.g., 4-6 mg/kg, i.p.) combined with a peripheral decarboxylase inhibitor such as benserazide (e.g., 12-15 mg/kg, i.p.) to prevent peripheral conversion of L-DOPA to dopamine.[8][9]
-
Immediately place the rats in automated rotometer bowls.
-
Record the number of full 360° contralateral rotations for a defined period, typically 90-120 minutes.[7][9]
-
A significant increase in the number of contralateral rotations in the this compound-treated group compared to the L-DOPA alone group indicates a potentiation of the L-DOPA effect.
Signaling Pathway and Experimental Workflow Diagrams
Adenosine A2A Receptor Signaling in Striatal Neurons
The following diagram illustrates the antagonistic interaction between adenosine A2A and dopamine D2 receptors in the indirect pathway of the basal ganglia, a key mechanism in the pathophysiology of Parkinson's disease.
Caption: Antagonistic A2A and D2 receptor signaling in striatal neurons.
Experimental Workflow for Haloperidol-Induced Catalepsy Study
This diagram outlines the key steps in conducting a study to evaluate the anti-cataleptic effects of this compound.
Caption: Workflow for the haloperidol-induced catalepsy experiment.
Experimental Workflow for L-DOPA-Induced Rotation Study
This diagram provides a step-by-step overview of the 6-OHDA lesioning and subsequent drug testing protocol.
Caption: Workflow for the L-DOPA-induced rotation experiment in 6-OHDA lesioned rats.
Safety and Toxicology
No dedicated preclinical safety and toxicology reports for this compound were identified in the public domain. As a standard practice for any investigational compound, appropriate safety pharmacology and toxicology studies should be conducted in accordance with regulatory guidelines to establish a safety profile before extensive in vivo use. For the related compound, preladenant, clinical trials in humans have reported some adverse events, including dyskinesia and constipation.[10] However, this information from human studies on a different compound should not be directly extrapolated to the preclinical safety profile of this compound. Researchers should handle this compound with appropriate laboratory safety precautions.
References
- 2. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safety, tolerability and pharmacokinetics after single and multiple doses of preladenant (SCH420814) administered in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. neurobiology.lu.se [neurobiology.lu.se]
- 8. L-DOPA-elicited abnormal involuntary movements in the rats damaged severely in substantia nigra by 6-hydroxydopamine - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Long-term safety and efficacy of preladenant in subjects with fluctuating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Effective Dosage of Sch412348 in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch412348 is a potent and selective antagonist of the adenosine A2A receptor.[1][][3] These receptors are highly concentrated in the basal ganglia, particularly in the striatum, where they are co-localized with dopamine D2 receptors on striatopallidal neurons.[1] By blocking the A2A receptor, this compound can modulate dopaminergic neurotransmission, making it a compound of significant interest for therapeutic applications in neurological and psychiatric disorders, most notably Parkinson's disease and depression.[3][4] This document provides detailed application notes and protocols for determining the effective dosage of this compound in mouse models, summarizing key quantitative data and experimental methodologies from published studies.
Data Presentation
The effective dosage of this compound in mice varies depending on the experimental model and the specific behavioral endpoint being measured. The following tables summarize the quantitative data from key studies.
Table 1: Effective Dosages of this compound in a Mouse Model of Parkinson's Disease
| Mouse Model | Administration Route | Dosage Range (mg/kg) | Primary Outcome | Efficacy |
| MitoPark Mice | Oral | 0.3 - 10 | Increased Locomotor Activity | Dose-dependent increase in locomotor activity.[1] |
Table 2: Effective Dosages of this compound in Mouse Models of Depression
| Behavioral Test | Administration Route | Dosage Range (mg/kg) | Primary Outcome | Efficacy |
| Tail Suspension Test | Oral | 0.1 - 1 | Reduced Immobility Time | Exhibited an antidepressant-like profile.[3] |
| Forced Swim Test | Oral | Not specified | Reduced Immobility Time | Exhibited an antidepressant-like profile.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to adapt these protocols based on specific experimental requirements and institutional guidelines.
Protocol 1: Assessment of Locomotor Activity in MitoPark Mice
This protocol is designed to evaluate the effect of this compound on motor function in a genetic mouse model of Parkinson's disease.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
MitoPark mice and wild-type littermate controls
-
Open field activity chambers
-
Oral gavage needles
Procedure:
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 0.3, 1, 3, and 10 mg/kg). Ensure the suspension is homogenous before each administration.
-
Animal Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administration: Administer the prepared this compound suspension or vehicle to the mice via oral gavage. The volume of administration should be consistent across all animals (e.g., 10 ml/kg).
-
Locomotor Activity Monitoring: Immediately after administration, place each mouse individually into an open field activity chamber. Record locomotor activity (e.g., distance traveled, beam breaks) for a predefined period, typically 60 to 120 minutes.
-
Data Analysis: Analyze the locomotor activity data by comparing the different dose groups of this compound to the vehicle-treated control group. Statistical analysis, such as a one-way ANOVA followed by a post-hoc test, should be performed.
Protocol 2: Tail Suspension Test (TST) in Mice
The TST is a widely used model to screen for antidepressant-like activity.
Materials:
-
This compound
-
Vehicle
-
Tail suspension apparatus
-
Adhesive tape
-
Video recording equipment
Procedure:
-
Drug Preparation: Prepare this compound in vehicle as described in Protocol 1.
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour.
-
Administration: Administer this compound or vehicle orally 60 minutes before the test.
-
Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend the mouse from the bar of the tail suspension apparatus.
-
Recording: Video record the behavior of each mouse for a total of 6 minutes.
-
Scoring: The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for minor respiratory movements.
-
Data Analysis: Compare the immobility time between the this compound-treated groups and the vehicle control group using appropriate statistical tests.
Protocol 3: Forced Swim Test (FST) in Mice
The FST is another common behavioral test to assess antidepressant-like effects.
Materials:
-
This compound
-
Vehicle
-
Cylindrical water tanks (e.g., 25 cm height, 10 cm diameter)
-
Water at a controlled temperature (23-25°C)
-
Video recording equipment
Procedure:
-
Drug Preparation and Administration: Prepare and administer this compound or vehicle as described in Protocol 2.
-
Animal Acclimation: Acclimate mice to the testing room.
-
Swim Session: Gently place each mouse into a cylinder filled with water to a depth where the mouse cannot touch the bottom with its tail or paws.
-
Recording: Record the session for 6 minutes.
-
Scoring: Measure the total duration of immobility during the last 4 minutes of the test. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.
-
Data Analysis: Analyze the data by comparing the immobility times of the treated groups with the control group.
Mandatory Visualizations
Adenosine A2A Receptor Signaling Pathway
Caption: Adenosine A2A receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound in Mice
Caption: A generalized workflow for in vivo testing of this compound in mouse behavioral models.
References
- 1. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sch4al12348 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Sch412348, a potent and highly selective adenosine A2A receptor antagonist, in various cell culture assays. Due to its poor aqueous solubility, proper handling and preparation are crucial for obtaining reliable and reproducible experimental results.
Introduction to this compound
This compound is a potent competitive antagonist of the human adenosine A2A receptor (A2AR) with a high degree of selectivity over other adenosine receptors.[1][2] The A2A receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the basal ganglia, particularly in striatal neurons where it co-localizes with dopamine D2 receptors.[3] Activation of the A2A receptor stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels, which in turn modulates downstream signaling pathways. By blocking the A2A receptor, this compound can counteract the effects of adenosine and has shown potential therapeutic benefits in models of Parkinson's disease and depression.[1] A significant challenge in its in vitro use is its poor aqueous solubility.[3]
Data Presentation
Table 1: Physicochemical and In Vitro Activity of this compound
| Property | Value | Reference |
| IUPAC Name | 7-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidin-5-amine | [1] |
| CAS Number | 377727-26-9 | [4] |
| Molecular Formula | C22H21F2N9O | [4] |
| Molecular Weight | 477.46 g/mol | N/A |
| Solubility | Poor in water. Soluble in DMSO. | [3] |
| Ki (human A2A receptor) | 0.6 nM | [1] |
| Selectivity | >1000-fold over other adenosine receptors | [1] |
| Mechanism of Action | Competitive Antagonist of the Adenosine A2A Receptor | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Due to its poor aqueous solubility, this compound should be dissolved in a suitable organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of cell culture-grade DMSO to achieve a high-concentration stock solution, typically 10 mM. For example, to prepare a 10 mM stock solution, dissolve 4.77 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Cell Culture
It is critical to avoid precipitation of this compound when diluting the DMSO stock solution into aqueous cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, Neurobasal)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Intermediate Dilutions: It is recommended to perform serial dilutions of the stock solution in DMSO to create intermediate stocks. This helps in minimizing the final DMSO concentration in the cell culture.
-
Final Dilution: To prepare the final working concentration, add the desired volume of the this compound intermediate stock solution to the pre-warmed cell culture medium. It is crucial to add the DMSO stock to the medium while vortexing to ensure rapid and uniform mixing, which helps prevent precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Visual Inspection: After dilution, visually inspect the working solution for any signs of precipitation or turbidity before adding it to the cells.
A2A Receptor Antagonism Assay in HEK293 Cells
This protocol describes a functional assay to measure the antagonistic activity of this compound on the A2A receptor expressed in HEK293 cells by quantifying changes in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound working solutions
-
A2A receptor agonist (e.g., CGS-21680 or NECA)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed the A2A receptor-expressing HEK293 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment with this compound: The next day, remove the culture medium and replace it with serum-free medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for a specific period (e.g., 30-60 minutes) at 37°C.
-
Agonist Stimulation: Add a known concentration of an A2A receptor agonist (e.g., CGS-21680) to the wells. The agonist concentration should be at or near its EC50 value to ensure a robust response.
-
Incubation: Incubate the plate for a duration specified by the cAMP assay kit manufacturer (typically 15-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Primary Striatal Neuron Culture
Given the high expression of A2A receptors in striatal neurons, these primary cells are a relevant model for studying the effects of this compound.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin for dissociation
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
Protocol:
-
Plate Coating: Coat culture plates or coverslips with Poly-D-lysine or Poly-L-lysine overnight at 37°C. Wash thoroughly with sterile water before use.
-
Dissection and Dissociation: Dissect the striatum from E18 rodent brains in cold dissection medium. Mince the tissue and enzymatically dissociate it using papain or trypsin.
-
Cell Plating: Neutralize the enzyme, gently triturate the tissue to obtain a single-cell suspension, and count the viable cells. Plate the neurons at a desired density onto the coated plates in supplemented Neurobasal medium.
-
Cell Maintenance: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2. Perform partial media changes every 2-3 days. The neurons are typically ready for experimental use after 7-14 days in vitro.
-
Treatment: Treat the mature striatal neurons with the prepared working solutions of this compound for the desired duration before performing downstream assays.
Mandatory Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Preparing this compound for Cell Culture Assays.
References
- 1. gladstone.org [gladstone.org]
- 2. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Culture of Rodent Cortical, Hippocampal, and Striatal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Maintenance of Murine Embryonic Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sch412348 in the 6-OHDA Lesion Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sch412348, a potent and selective adenosine A2A receptor antagonist, in the 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease. This document includes detailed experimental protocols, a summary of quantitative data, and a visualization of the relevant signaling pathway.
Introduction
The 6-OHDA lesion model is a widely used preclinical tool to mimic the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.[1][2] this compound has emerged as a promising therapeutic agent due to its high affinity and selectivity for the adenosine A2A receptor.[3] Adenosine A2A receptors are highly expressed in the striatum, where they are colocalized with dopamine D2 receptors on striatopallidal neurons.[4][5] In the dopamine-depleted state of Parkinson's disease, the antagonistic interaction between A2A and D2 receptors becomes particularly relevant. By blocking A2A receptors, this compound can potentiate D2 receptor-mediated signaling, thereby offering a non-dopaminergic approach to alleviate motor symptoms.[5][6]
Quantitative Data Summary
The following table summarizes the reported effects of this compound in the 6-OHDA-induced rat model of Parkinson's disease. The primary behavioral endpoint is the potentiation of L-Dopa-induced contralateral rotations, a standard measure of anti-parkinsonian efficacy in this model.
| Animal Model | Lesion Site | Treatment | Dose (mg/kg, p.o.) | Behavioral Test | Key Findings | Reference |
| Rat | Medial Forebrain Bundle | This compound + L-Dopa (4 mg/kg) | 0.1 | L-Dopa-induced Contralateral Rotations | Significant potentiation of rotations compared to L-Dopa alone. | [3][7] |
| Rat | Medial Forebrain Bundle | This compound + L-Dopa (4 mg/kg) | 0.3 | L-Dopa-induced Contralateral Rotations | Robust potentiation of rotations. | [3][7] |
| Rat | Medial Forebrain Bundle | This compound + L-Dopa (4 mg/kg) | 1.0 | L-Dopa-induced Contralateral Rotations | Maximal potentiation of L-Dopa-induced rotations. | [3][7] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of this compound in the dopamine-depleted striatum. In Parkinson's disease, the loss of dopamine leads to overactivity of the indirect pathway. Adenosine A2A receptor antagonists, like this compound, can counteract this by inhibiting the A2A receptor-mediated signaling cascade, which in turn disinhibits the dopamine D2 receptor signaling, helping to restore motor control.
Caption: this compound blocks A2A receptors, reducing indirect pathway overactivity.
Experimental Protocols
Unilateral 6-OHDA Lesion in the Medial Forebrain Bundle (Rat Model)
This protocol describes the creation of a unilateral lesion of the nigrostriatal dopamine system in rats, a standard model for inducing parkinsonian motor deficits.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
6-Hydroxydopamine hydrochloride (6-OHDA HCl)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl) with a 26-gauge needle
-
Surgical tools (scalpel, drill, sutures)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the skull is level.
-
6-OHDA Solution Preparation: Prepare a fresh solution of 6-OHDA (e.g., 8 µg of free base in 4 µl of 0.9% saline containing 0.02% ascorbic acid). Protect the solution from light.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB). A common set of coordinates relative to bregma is: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): -1.5 mm; Dorsoventral (DV): -7.8 mm from the skull surface. These coordinates may need to be optimized for the specific rat strain and weight.
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse the 6-OHDA solution at a slow rate (e.g., 1 µl/min).
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the incision.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery. Allow at least 2-3 weeks for the lesion to fully develop before behavioral testing.
Administration of this compound
This compound is typically administered orally.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needle
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administration: Administer the this compound suspension orally to the rats using a gavage needle. The volume of administration should be adjusted based on the animal's body weight.
Behavioral Testing: L-Dopa-Induced Rotation Test
This test is used to assess the motor asymmetry resulting from the unilateral 6-OHDA lesion and the effect of therapeutic agents.
Materials:
-
L-Dopa methyl ester hydrochloride
-
Benserazide hydrochloride (a peripheral DOPA decarboxylase inhibitor)
-
Apomorphine (for initial screening of lesioned animals)
-
Rotation test chambers (automated or manual observation)
Procedure:
-
Lesion Confirmation (optional but recommended): Two weeks post-surgery, animals can be challenged with a low dose of apomorphine (e.g., 0.05 mg/kg, s.c.) to confirm a successful lesion. Lesioned animals will exhibit contralateral rotations.
-
Drug Administration:
-
Administer this compound (or vehicle) orally at the desired time point before L-Dopa administration (e.g., 60 minutes prior).
-
Administer L-Dopa (e.g., 4 mg/kg, i.p.) and benserazide (e.g., 15 mg/kg, i.p.).
-
-
Rotation Measurement:
-
Place the animal in the rotation chamber immediately after L-Dopa administration.
-
Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a set period (e.g., 90-120 minutes).
-
Data is typically expressed as net contralateral rotations per minute.
-
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating this compound in the 6-OHDA lesion model.
Caption: Experimental workflow for this compound evaluation in the 6-OHDA model.
References
- 1. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of the levels of tyrosine hydroxylase and preproenkephalin mRNAs in nigrostriatal sites after 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Upregulation of striatal adenosine A2A receptor mRNA in 6-hydroxydopamine-lesioned rats intermittently treated with L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in spontaneous activity and emotional responses of rats treated with 6-hydroxydopamine at the suckling age - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Testing of Sch412348
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the behavioral testing methodologies used to characterize the adenosine A2A receptor antagonist, Sch412348. The included protocols are designed to guide researchers in replicating and expanding upon the preclinical evaluation of this compound for potential therapeutic applications in movement disorders and depression.
Introduction
This compound is a potent and highly selective antagonist of the adenosine A2A receptor. These receptors are densely co-localized with dopamine D2 receptors in the striatum, a key brain region involved in motor control and mood regulation. The antagonistic interaction between A2A and D2 receptors provides a strong rationale for investigating A2A antagonists as therapeutic agents for conditions characterized by dopaminergic dysfunction, such as Parkinson's disease, and for mood disorders like depression. The following sections detail the experimental protocols for various behavioral assays in which this compound has been evaluated, along with a summary of the key quantitative findings.
Data Presentation
The following tables summarize the quantitative data from key behavioral studies involving this compound.
Table 1: Effects of this compound in Rodent Models of Parkinson's Disease
| Behavioral Test | Animal Model | This compound Dose (mg/kg, p.o.) | Key Findings |
| L-Dopa-induced Contralateral Rotations | 6-OHDA-lesioned rats | 0.1 - 1 | Potentiated L-Dopa-induced rotations in a dose-dependent manner. |
| Haloperidol-induced Catalepsy | Rats | 0.3 - 3 | Potently and dose-dependently attenuated the cataleptic effects of haloperidol. |
| Locomotor Activity | MitoPark mice | 0.3 - 10 | Dose-dependently increased locomotor activity. |
| Rotarod Test | MitoPark mice | Not specified | Partially restored functionality. |
| Hind Limb Bradykinesia | MitoPark mice | Not specified | Fully restored lost functionality. |
Table 2: Effects of this compound in Rodent Models of Depression
| Behavioral Test | Animal Model | This compound Dose (mg/kg, p.o.) | Key Findings |
| Mouse Tail Suspension Test | Mice | 0.1 - 1 | Exhibited an antidepressant-like profile, reducing immobility. |
| Rat Forced Swim Test | Rats | 0.1 - 1 | Showed an antidepressant-like profile, reducing immobility. |
Table 3: Effects of this compound on Attention
| Behavioral Test | Animal Model | This compound Dose (mg/kg, p.o.) | Key Findings |
| 5-Choice Serial Reaction Time Task | Rats | 0.1 - 1 | Increased reaction time with no effect on accuracy, at non-psychostimulant doses.[1] |
Experimental Protocols
Models of Parkinson's Disease
This model is used to assess the potential of a compound to potentiate the effects of L-Dopa, the gold-standard treatment for Parkinson's disease.
Protocol:
-
6-Hydroxydopamine (6-OHDA) Lesioning:
-
Anesthetize male Sprague-Dawley rats with an appropriate anesthetic (e.g., isoflurane).
-
Secure the rat in a stereotaxic frame.
-
Inject 6-OHDA (typically 8 µg in 4 µl of saline with 0.02% ascorbic acid) into the medial forebrain bundle.
-
Allow the animals to recover for at least two weeks to ensure complete lesioning.
-
-
Drug Administration:
-
Administer this compound (0.1-1 mg/kg) or vehicle orally.
-
After a predetermined time (e.g., 60 minutes), administer a sub-threshold dose of L-Dopa (e.g., 4 mg/kg, i.p.) with a peripheral decarboxylase inhibitor (e.g., benserazide, 15 mg/kg, i.p.).
-
-
Behavioral Assessment:
-
Immediately after L-Dopa administration, place the rat in a circular test arena.
-
Record the number of full contralateral (away from the lesioned side) rotations for a period of 2 hours.
-
Automated rotation-counting systems are recommended for accuracy.
-
This test assesses the ability of a compound to reverse the cataleptic state induced by a dopamine D2 receptor antagonist, mimicking some of the motor symptoms of Parkinson's disease.
Protocol:
-
Drug Administration:
-
Administer this compound (0.3-3 mg/kg) or vehicle orally.
-
After a predetermined time (e.g., 60 minutes), administer haloperidol (e.g., 1 mg/kg, i.p.).
-
-
Catalepsy Assessment:
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.
-
Gently place the rat's forepaws on a horizontal bar (e.g., 1 cm in diameter, raised 9 cm from the surface).
-
Measure the time (latency) it takes for the rat to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used.
-
MitoPark mice are a genetic model of progressive parkinsonism. This test measures spontaneous motor activity.
Protocol:
-
Apparatus:
-
Use an open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video-tracking system to monitor movement.
-
-
Habituation:
-
Place the mice in the testing room for at least 60 minutes before the test to acclimate.
-
-
Drug Administration:
-
Administer this compound (0.3-10 mg/kg) or vehicle orally.
-
-
Behavioral Assessment:
-
After drug administration, place each mouse individually into the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, number of ambulatory movements) for a set duration (e.g., 60 minutes).
-
This test evaluates motor coordination and balance.
Protocol:
-
Apparatus:
-
Use a rotarod apparatus with a rotating rod that can be set to a fixed or accelerating speed.
-
-
Training:
-
Habituate the mice to the apparatus by placing them on the stationary rod for a few minutes.
-
Conduct training trials where the mice are placed on the rotating rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds).
-
-
Testing:
-
Administer this compound or vehicle orally.
-
After a predetermined time, place the mouse on the rotarod.
-
The rod is then set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct multiple trials with an inter-trial interval.
-
This test assesses the severity of bradykinesia by observing the hindlimb posture when the mouse is suspended by its tail.
Protocol:
-
Procedure:
-
Gently lift the mouse by the base of its tail, away from any surfaces.
-
Observe the hindlimb posture for approximately 10 seconds.
-
-
Scoring:
-
Score the degree of hindlimb clasping using a rating scale:
-
0: Hindlimbs are consistently splayed outwards, away from the torso.
-
1: One hindlimb is retracted towards the torso for at least 50% of the observation time.
-
2: Both hindlimbs are partially retracted towards the torso.
-
3: Both hindlimbs are fully retracted and touch the torso.
-
-
The test is typically performed by two independent observers who are blind to the treatment conditions.
-
Models of Depression
This test is a widely used model to screen for antidepressant-like activity.
Protocol:
-
Apparatus:
-
Use a suspension box that allows the mouse to hang freely without being able to touch any surfaces.
-
-
Procedure:
-
Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.
-
Suspend the mouse by taping the free end of the tape to a suspension bar.
-
The test duration is typically 6 minutes.
-
-
Scoring:
-
Record the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of any movement except for respiration.
-
Automated scoring software can be used for this purpose.
-
This is another common behavioral despair model used to evaluate antidepressant efficacy.
Protocol:
-
Apparatus:
-
Use a transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.
-
-
Procedure (Two-day protocol):
-
Day 1 (Pre-test): Place the rat in the cylinder for 15 minutes. This is a habituation session.
-
Day 2 (Test): 24 hours after the pre-test, administer this compound (0.1-1 mg/kg) or vehicle orally. After a predetermined time (e.g., 60 minutes), place the rat back into the swim cylinder for a 5-minute test session.
-
-
Scoring:
-
Record the total time the rat spends immobile during the 5-minute test session. Immobility is defined as the rat making only the minimal movements necessary to keep its head above water.
-
Test of Attention
This task assesses visuospatial attention and impulsivity.
Protocol:
-
Apparatus:
-
Use a modular operant chamber with a five-hole nose-poke wall and a food magazine on the opposite wall.
-
-
Training:
-
Rats are first trained to associate a light stimulus in one of the five apertures with a food reward delivered to the magazine.
-
Training progresses through several stages, gradually increasing the difficulty by shortening the stimulus duration and increasing the inter-trial interval.
-
-
Testing:
-
Once the rats have reached a stable baseline performance (e.g., >80% accuracy and <20% omissions), drug testing can begin.
-
Administer this compound (0.1-1 mg/kg) or vehicle orally before the test session.
-
-
Data Collection:
-
Several parameters are measured, including:
-
Accuracy: Percentage of correct responses.
-
Omissions: Percentage of trials with no response.
-
Reaction Time: Latency to make a correct response.
-
Premature Responses: Responses made before the stimulus presentation.
-
Perseverative Responses: Repeated responses in a hole after a correct response has been made.
-
-
Visualizations
Adenosine A2A and Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the antagonistic interaction between adenosine A2A and dopamine D2 receptors in striatopallidal medium spiny neurons.
References
Application Notes and Protocols for Oral Administration of Sch412348 in Rats
These application notes provide a comprehensive overview of the available preclinical data and protocols for the oral administration of Sch412348 in rat models. This compound is a potent and highly selective adenosine A2A receptor antagonist that has demonstrated efficacy in rodent models of movement disorders and depression.[][2] However, it is important to note that the development of this compound was halted due to poor aqueous solubility, which has limited the availability of extensive pharmacokinetic and toxicology data in the public domain.[3]
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by selectively blocking the adenosine A2A receptor.[][2] These receptors are predominantly located on striatopallidal gamma-aminobutyric acid (GABA) neurons, where they are colocalized with dopamine D2 receptors.[4] The antagonism of A2A receptors by this compound modulates downstream signaling pathways, ultimately influencing dopaminergic neurotransmission.
Activation of the adenosine A2A receptor by its endogenous ligand, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The signaling cascade ultimately inhibits the function of dopamine D2 receptors.
By blocking the A2A receptor, this compound prevents this adenosine-mediated signaling cascade. This disinhibition of D2 receptor signaling is believed to be the primary mechanism underlying the therapeutic effects of this compound in models of Parkinson's disease.
In Vitro and In Vivo Efficacy Data
While comprehensive pharmacokinetic data for this compound in rats is unavailable, its potency and efficacy have been characterized in several in vitro and in vivo models.
In Vitro Potency
| Parameter | Species | Value | Reference |
| Ki (A2A Receptor) | Human | 0.6 nM | [2] |
| Selectivity vs. A1 Receptor | - | >1600-fold | [3] |
In Vivo Efficacy in Rat Models
| Model | Dosing (Oral) | Effect | Reference |
| Haloperidol-Induced Catalepsy | 0.3 - 3 mg/kg | Potent attenuation | [6] |
| L-Dopa-Induced Contralateral Rotations (6-OHDA lesioned rats) | 0.1 - 1 mg/kg | Potentiation | [2] |
| CGS-21680-Induced Hypolocomotion | 0.03 - 1 mg/kg | Attenuation | [6] |
| Forced Swim Test | 0.1 - 1 mg/kg | Antidepressant-like effects | [2] |
| 5-Choice Serial Reaction Time Task | 0.1 - 1 mg/kg | Increased reaction time (attention enhancement) | [7] |
Experimental Protocols
The following are detailed protocols for key in vivo efficacy models used to characterize the effects of this compound in rats.
Haloperidol-Induced Catalepsy
This model assesses the potential of a compound to reverse catalepsy, a state of motor immobility that is a hallmark of Parkinson's disease.
Protocol Details:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation:
-
This compound: Due to its poor aqueous solubility, a suitable vehicle such as a suspension in 0.5% methylcellulose may be required for oral administration.
-
Haloperidol: Dissolve in a minimal amount of glacial acetic acid and dilute with distilled water.
-
-
Procedure:
-
Administer this compound or vehicle orally to the rats.
-
After a predetermined time (e.g., 60 minutes), administer haloperidol intraperitoneally (i.p.).
-
At various time points post-haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess catalepsy.
-
To measure catalepsy, gently place the rat's forepaws on a horizontal bar (approximately 10 cm high).
-
Record the time it takes for the rat to remove both paws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Analyze the data using appropriate statistical methods, such as a two-way ANOVA, to compare the effects of this compound treatment with the vehicle control group over time.
L-DOPA-Induced Rotation in 6-OHDA Lesioned Rats
This model is a widely used preclinical model of Parkinson's disease to assess the therapeutic potential of anti-parkinsonian drugs.
Protocol Details:
-
Animals and Surgery:
-
Male Sprague-Dawley or Wistar rats are typically used.
-
Under anesthesia, unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce a lesion of the nigrostriatal dopamine pathway.
-
Allow a recovery period of at least two weeks post-surgery.
-
-
Drug Preparation:
-
This compound: Prepare as described for the catalepsy model.
-
L-DOPA/Benserazide: Co-administer L-DOPA with a peripheral DOPA decarboxylase inhibitor like benserazide to prevent its peripheral metabolism.
-
-
Procedure:
-
Administer this compound or vehicle orally.
-
After a specified time, administer L-DOPA/benserazide (i.p. or s.c.).
-
Immediately place the rats in automated rotometers.
-
Record the number of full 360° contralateral rotations for a defined period (e.g., 90 or 120 minutes).
-
-
Data Analysis: Compare the total number of contralateral rotations in the this compound-treated group to the vehicle control group using an appropriate statistical test, such as a t-test or one-way ANOVA.
Toxicology and Safety
Conclusion
This compound is a potent and selective adenosine A2A receptor antagonist that has demonstrated efficacy in preclinical rat models of Parkinson's disease and depression when administered orally. The provided protocols for haloperidol-induced catalepsy and L-DOPA-induced rotation can be utilized to further investigate its in vivo effects. However, the lack of comprehensive pharmacokinetic and toxicology data due to its discontinued development should be a key consideration in the design and interpretation of future studies. Researchers should pay special attention to the formulation of this compound for oral administration due to its reported poor aqueous solubility.
References
- 2. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Upregulation of Src family tyrosine kinases in the rat striatum by adenosine A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of caffeine to increase reaction time in the rat during a test of attention is mediated through antagonism of adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Interaction of Sch412348 and L-Dopa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch412348 is a potent and highly selective antagonist of the adenosine A2A receptor, with a binding affinity (Ki) of 0.6 nM for the human A2A receptor and over 1000-fold selectivity against other adenosine receptor subtypes.[1][2] Adenosine A2A receptors are densely expressed in the basal ganglia, particularly in the striatum, where they are co-localized with dopamine D2 receptors on striatopallidal neurons.[3] This anatomical arrangement forms the basis of a significant interaction between the adenosine and dopamine systems, which is of particular interest in the context of Parkinson's disease (PD).
The primary pathology of Parkinson's disease involves the progressive loss of dopaminergic neurons in the substantia nigra, leading to a dopamine deficit in the striatum. Standard treatment for PD involves dopamine replacement therapy with L-Dopa. However, long-term L-Dopa treatment is often associated with the development of motor complications, including dyskinesias.
Adenosine A2A receptor antagonists, such as this compound, have emerged as a promising non-dopaminergic therapeutic strategy for PD. By blocking the inhibitory effect of adenosine on dopamine D2 receptor signaling, A2A antagonists can potentiate the effects of L-Dopa, potentially allowing for lower doses of L-Dopa to be used and reducing the risk of motor complications.[] These application notes provide detailed protocols for utilizing this compound to study its interaction with L-Dopa in established preclinical models of Parkinson's disease.
Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species | Reference |
| Ki (A2A Receptor) | 0.6 nM | Human | [1][2] |
| Selectivity vs. A1, A2B, A3 | >1000-fold | Human | [1] |
| KB (A2A Receptor) | 0.3 nM | Human | [1] |
| KB (A2B Receptor) | 273 nM | Human | [1] |
Table 2: In Vivo Efficacy of this compound in a 6-OHDA-Lesioned Rat Model of Parkinson's Disease
| Treatment | Dose (mg/kg, p.o.) | Mean Contralateral Rotations (per 2 hours) | Reference |
| Vehicle + L-Dopa (4 mg/kg) | - | ~50 | [2] |
| This compound + L-Dopa (4 mg/kg) | 0.1 | ~150 | [2] |
| This compound + L-Dopa (4 mg/kg) | 0.3 | ~250 | [2] |
| This compound + L-Dopa (4 mg/kg) | 1 | ~400 | [2] |
Table 3: Effect of this compound on Locomotor Activity in MitoPark Mice
| Treatment | Dose (mg/kg, p.o.) | Mean Velocity (cm/s) | Reference |
| Vehicle | - | 5.5 ± 0.2 | [5] |
| This compound | 0.3 | Significantly increased vs. vehicle | [1][3] |
| This compound | 1 | Approached significance (p=0.052) vs. vehicle | [1] |
| This compound | 3 | Significantly increased vs. vehicle | [1] |
| This compound | 10 | Dose-dependently increased vs. vehicle | [3][] |
Mandatory Visualization
Caption: Signaling pathway of A2A and D2 receptor interaction.
Caption: Experimental workflow for the 6-OHDA rat model.
Experimental Protocols
Protocol 1: 6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
This protocol describes the induction of a unilateral dopamine lesion in rats, a widely used model to study Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Preparation of 6-OHDA Solution:
-
Prepare a fresh solution of 6-OHDA in sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 µg/µL. Protect the solution from light.
-
-
Animal Preparation and Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Shave the head and clean the surgical area with an antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda and adjust the head position to ensure a flat skull surface.
-
Drill a small burr hole over the injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 to -4.4 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -7.8 to -8.0 mm from the dura.
-
-
6-OHDA Injection:
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the animal's recovery, including body weight and general health.
-
-
Lesion Validation:
-
Allow a recovery period of 2-3 weeks for the lesion to develop fully.
-
Validate the lesion by assessing rotational behavior induced by a dopamine agonist, such as apomorphine (0.25-0.5 mg/kg, s.c.). A successful lesion is typically indicated by a significant number of contralateral rotations (e.g., >100 rotations in 30 minutes).
-
Protocol 2: Evaluation of this compound and L-Dopa on Rotational Behavior
This protocol details the assessment of this compound's ability to potentiate L-Dopa-induced contralateral rotations in 6-OHDA-lesioned rats.
Materials:
-
Validated 6-OHDA-lesioned rats
-
This compound
-
L-Dopa methyl ester hydrochloride
-
Benserazide hydrochloride (a peripheral DOPA decarboxylase inhibitor)
-
Vehicle for this compound (e.g., 50% polyethylene glycol 400 in water)
-
Sterile 0.9% saline
-
Automated rotometer system or observation chamber
Procedure:
-
Drug Preparation:
-
Prepare this compound in the appropriate vehicle for oral gavage (p.o.).
-
Prepare L-Dopa and benserazide in sterile saline for intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A common ratio is 4:1 L-Dopa to benserazide.
-
-
Dosing and Behavioral Observation:
-
Administer this compound (e.g., 0.1, 0.3, 1 mg/kg, p.o.) or its vehicle.
-
After a pre-determined time (e.g., 60 minutes), administer a sub-threshold dose of L-Dopa (e.g., 4 mg/kg, i.p.) with benserazide (e.g., 1 mg/kg, i.p.).
-
Immediately place the rat in the rotometer or observation chamber.
-
Record the number of full contralateral (away from the lesioned side) rotations for a period of 2 hours.
-
Protocol 3: Assessment of this compound in the MitoPark Mouse Model
This protocol outlines the use of the MitoPark genetic mouse model of progressive dopamine neuron loss to evaluate the effects of this compound on motor function.
Materials:
-
MitoPark mice and age-matched wild-type controls
-
This compound
-
Vehicle for oral administration
-
Locomotor activity chambers
-
Rotarod apparatus
Procedure:
-
Animal Model:
-
MitoPark mice have a conditional knockout of mitochondrial transcription factor A (Tfam) in dopamine neurons, leading to progressive neurodegeneration.[3] Motor deficits typically become apparent from 12-14 weeks of age.
-
-
Locomotor Activity Assessment:
-
Habituate the mice to the locomotor activity chambers.
-
Administer this compound (e.g., 0.3, 1, 3, 10 mg/kg, p.o.) or vehicle.
-
Place the mice in the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified period (e.g., 60-120 minutes).
-
-
Rotarod Test:
-
Train the mice on the rotarod at a constant speed for a few days prior to testing.
-
On the test day, administer this compound or vehicle.
-
After a set pre-treatment time, place the mice on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Protocol 4: Haloperidol-Induced Catalepsy
This protocol is used to assess the cataleptic effects of the D2 receptor antagonist haloperidol and the ability of this compound to reverse these effects.
Materials:
-
Male Sprague-Dawley rats
-
Haloperidol
-
This compound
-
Vehicle for oral administration
-
Sterile saline
-
Catalepsy bar (a horizontal bar raised approximately 10 cm from the surface)
-
Stopwatch
Procedure:
-
Drug Administration:
-
Administer this compound (e.g., 1, 3 mg/kg, p.o.) or vehicle.
-
After 60 minutes, administer haloperidol (e.g., 0.5-1 mg/kg, i.p.).
-
-
Catalepsy Assessment:
-
At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess for catalepsy.
-
Gently place the rat's forepaws on the bar.
-
Measure the time it takes for the rat to remove both paws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used. Increased descent latency indicates catalepsy.
-
These protocols provide a framework for investigating the interaction between this compound and L-Dopa. Researchers should optimize specific parameters, such as drug doses and timing of assessments, based on their experimental objectives and pilot studies. Adherence to ethical guidelines for animal research is paramount.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subsecond Analysis of Locomotor Activity in Parkinsonian Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sch412348 in the MitoPark Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sch412348, a selective adenosine A2A receptor antagonist, in the MitoPark mouse model of Parkinson's disease. This document includes a summary of key findings, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to the MitoPark Mouse Model
The MitoPark mouse is a genetic model of Parkinson's disease that recapitulates many of the key features of the human condition.[1][2][3] This model is generated by the conditional knockout of the mitochondrial transcription factor A (Tfam) specifically in midbrain dopamine neurons.[1][3][4] This leads to a progressive degeneration of the nigrostriatal dopamine circuitry, resulting in motor deficits that are responsive to levodopa (L-DOPA) treatment.[1][4] MitoPark mice exhibit an adult-onset, progressive parkinsonian phenotype, including the formation of intraneuronal inclusions, making them a valuable tool for studying disease pathogenesis and evaluating potential therapeutic agents.[1][2][4]
This compound: A Selective Adenosine A2A Receptor Antagonist
This compound is a potent and selective antagonist of the adenosine A2A receptor.[5][][7] These receptors are highly concentrated in the striatum, where they are co-localized with dopamine D2 receptors on striatopallidal neurons, which form the "indirect pathway" of motor control.[5] By blocking the A2A receptors, this compound can modulate this pathway and produce anti-parkinsonian effects.[5] It has demonstrated efficacy in various rodent and primate models of movement disorders.[5][][7]
Efficacy of this compound in the MitoPark Mouse Model
Studies in the MitoPark mouse model have demonstrated that this compound is effective in ameliorating parkinsonian motor deficits.[5] Oral administration of this compound dose-dependently increases locomotor activity in these mice.[5][] Notably, the compound retains its efficacy as the motor impairment progresses with age (from 12 to 22 weeks), indicating its potential utility in both mild and severe stages of Parkinson's disease-like impairment.[5][] Furthermore, this compound has been shown to fully restore function in measures of hindlimb bradykinesia and partially restore performance in the rotarod test.[5][]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound in the MitoPark mouse model.
Table 1: Effect of this compound on Locomotor Activity in MitoPark Mice
| Age of Mice (weeks) | Treatment (oral) | Dose (mg/kg) | Outcome |
| 12-22 | This compound | 0.3-10 | Dose-dependent increase in locomotor activity[5][] |
Table 2: Effect of this compound on Motor Coordination and Bradykinesia in MitoPark Mice
| Test | Treatment (oral) | Dose (mg/kg) | Outcome |
| Hindlimb Bradykinesia | This compound | Not specified in abstract | Full restoration of functionality[5][] |
| Rotarod Test | This compound | Not specified in abstract | Partial restoration of functionality[5][] |
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound to MitoPark mice.
Protocol 1: Oral Administration of this compound
-
Preparation of Dosing Solution:
-
The specific vehicle for this compound is not detailed in the provided abstracts. A common vehicle for oral gavage in mice is a solution of 0.5% methylcellulose in water.
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 0.3, 1, 3, and 10 mg/kg).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Dosing Procedure:
-
Weigh each mouse to determine the precise volume of the dosing solution to administer.
-
Administer the this compound suspension or vehicle control orally using a gavage needle.
-
The volume administered is typically 10 ml/kg.
-
Conduct behavioral testing at a specified time point after dosing (e.g., 30-60 minutes).
-
Protocol 2: Locomotor Activity Assessment
-
Apparatus:
-
Use an open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically record animal movement.
-
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Gently place each mouse in the center of the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, number of horizontal and vertical movements) for a set duration (e.g., 60 minutes).
-
Clean the arena thoroughly between each mouse with 70% ethanol to eliminate olfactory cues.
-
Protocol 3: Rotarod Test for Motor Coordination
-
Apparatus:
-
Use an accelerating rotarod apparatus.
-
-
Procedure:
-
Train the mice on the rotarod for several days before the experiment to establish a baseline performance.
-
On the test day, administer this compound or vehicle.
-
At the designated time after dosing, place the mouse on the rotating rod, which is accelerating at a set rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials for each mouse and average the results.
-
Protocol 4: Assessment of Hindlimb Bradykinesia
-
The specific methodology for the hindlimb bradykinesia test is not detailed in the provided abstracts. A common method is the "adhesive removal test":
-
Apparatus: A small adhesive dot.
-
Procedure:
-
Place a small adhesive dot on the plantar surface of the mouse's hind paw.
-
Place the mouse in a clean cage without bedding.
-
Record the time it takes for the mouse to notice and remove the adhesive dot.
-
Longer removal times are indicative of bradykinesia.
-
-
Visualizations
Signaling Pathway
Caption: A2A Receptor Antagonism in the Indirect Pathway.
Experimental Workflow
Caption: Experimental Workflow for this compound in MitoPark Mice.
References
- 1. The MitoPark Mouse - an animal model of Parkinson's disease with impaired respiratory chain function in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Progressive parkinsonism due to mitochondrial impairment: lessons from the MitoPark mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Sch412348
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of Sch412348, a potent and selective adenosine A2A receptor antagonist. The development of this compound was notably hindered by its low water solubility[1][2]. This guide outlines several established techniques to enhance its solubility, thereby improving its potential for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: While specific data on the physicochemical properties of this compound are not extensively published, its complex heterocyclic structure is likely a primary contributor to its low aqueous solubility. Many small molecule kinase inhibitors and receptor antagonists with similar structural motifs exhibit poor solubility due to high crystallinity and lipophilicity[3][4][5]. This necessitates the use of formulation strategies to improve dissolution and bioavailability.
Q2: What are the primary strategies to improve the aqueous solubility of a compound like this compound?
A2: The main approaches can be broadly categorized into physical and chemical modifications.[6]
-
Physical Modifications: These include reducing the particle size (micronization, nanosuspension), modifying the crystal structure (amorphous solid dispersions), and increasing the surface area for dissolution.[7][8]
-
Chemical Modifications: These strategies involve forming inclusion complexes with cyclodextrins or using co-solvents and surfactants to enhance solubility.[9][10][11]
Q3: Which solubility enhancement technique is best for this compound?
A3: The optimal technique depends on the specific experimental needs, required concentration, and the intended application (e.g., in vitro cell-based assays vs. in vivo animal studies). For initial in vitro screening, co-solvents or cyclodextrin complexation might be sufficient. For in vivo studies, more advanced formulations like nanosuspensions or solid dispersions may be necessary to improve oral bioavailability. A systematic approach, starting with simpler methods, is recommended.
Q4: Are there any safety concerns with the excipients used in these solubility enhancement techniques?
A4: Yes, the excipients used must be carefully selected for compatibility with the experimental system. For example, some surfactants or co-solvents can exhibit cellular toxicity at higher concentrations. It is crucial to test the vehicle (formulation without the drug) as a negative control in all experiments to account for any effects of the excipients themselves.
Troubleshooting Guides
Issue 1: this compound Precipitates in Aqueous Buffer During In Vitro Assays
-
Possible Cause: The concentration of this compound exceeds its thermodynamic solubility in the final assay buffer. The organic solvent from the stock solution is not sufficiently miscible or is diluted too much in the aqueous medium.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Determine the highest tolerable final concentration of the organic solvent (e.g., DMSO) in your assay. Prepare a more dilute stock solution of this compound in the organic solvent to minimize the amount added to the aqueous buffer.
-
Use a Co-solvent System: Prepare the aqueous buffer with a small percentage of a biocompatible co-solvent like ethanol or polyethylene glycol (PEG) to increase the solubility of this compound.[11]
-
Employ Cyclodextrin Complexation: Pre-complex this compound with a cyclodextrin derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance its solubility in aqueous media.[9][10][11]
-
Issue 2: Low and Variable Bioavailability in Animal Studies
-
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract is limiting its absorption.
-
Troubleshooting Steps:
-
Particle Size Reduction:
-
Micronization: Reduce the particle size of the this compound powder to the micrometer range using techniques like jet milling to increase the surface area for dissolution.[12][13]
-
Nanosuspension: Formulate this compound as a nanosuspension, which consists of drug particles in the nanometer range stabilized by surfactants.[14][15][16][17] This can significantly enhance dissolution rate and bioavailability.
-
-
Amorphous Solid Dispersion: Create a solid dispersion of this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC).[8][18][19][20] The amorphous form of the drug has higher energy and thus greater solubility and faster dissolution compared to the crystalline form.
-
Lipid-Based Formulations: For highly lipophilic drugs, formulating this compound in a self-emulsifying drug delivery system (SEDDS) can improve absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[21]
-
Quantitative Data Summary
The following tables provide representative data on the potential improvements in aqueous solubility and dissolution rate that can be achieved with different formulation strategies. Note that these are illustrative values for a typical poorly soluble compound and actual results for this compound will need to be determined experimentally.
Table 1: Aqueous Solubility Enhancement of a Model Poorly Soluble Compound
| Formulation Approach | Vehicle | Achieved Concentration (µg/mL) | Fold Increase in Solubility |
| Unformulated Compound | Deionized Water | < 0.1 | - |
| Co-solvent | 10% DMSO in Water | 5 | ~50x |
| Cyclodextrin Complex | 5% HP-β-CD in Water | 50 | ~500x |
| Nanosuspension | Water with 1% Stabilizer | 100 | ~1000x |
| Solid Dispersion | In Water (from a 1:4 drug-polymer ratio) | 150 | ~1500x |
Table 2: In Vitro Dissolution Rate Enhancement (Simulated Gastric Fluid)
| Formulation | Time to 80% Dissolution (minutes) |
| Unformulated (Micronized) | > 120 |
| Nanosuspension | < 10 |
| Amorphous Solid Dispersion | < 15 |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized Water, Mortar and Pestle.
-
Procedure:
-
Weigh a 1:2 molar ratio of this compound to HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of deionized water to form a paste.
-
Gradually add the this compound powder to the paste while continuously kneading with the pestle for 30-60 minutes.
-
The resulting mixture is dried in a vacuum oven at 40°C until a constant weight is achieved.
-
The dried complex is then pulverized and passed through a fine sieve.[9]
-
Protocol 2: Preparation of a this compound Nanosuspension (Melt Emulsification Method)
-
Materials: this compound, Stabilizer (e.g., Tween 80, PVP K25), Deionized Water, High-Pressure Homogenizer.
-
Procedure:
-
Melt a small amount of this compound (this method is suitable if the drug has a low melting point; otherwise, a solvent-based method is preferred).
-
Disperse the molten drug in a hot aqueous solution containing the stabilizer(s).
-
Subject the coarse emulsion to high-pressure homogenization for a specified number of cycles at a set pressure to produce a nano-sized suspension.
-
Cool the nanosuspension rapidly to solidify the drug nanoparticles.
-
The resulting nanosuspension can be used as a liquid dosage form or lyophilized to a powder.[14]
-
Protocol 3: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Materials: this compound, Hydrophilic Polymer (e.g., PVP K30, HPMC), Organic Solvent (e.g., methanol, acetone), Rotary Evaporator.
-
Procedure:
-
Dissolve both this compound and the hydrophilic polymer in a common organic solvent in a desired ratio (e.g., 1:4 drug to polymer).
-
Ensure complete dissolution to achieve a molecular-level dispersion.
-
Remove the solvent using a rotary evaporator under vacuum to form a thin film.
-
Further dry the film in a vacuum oven to remove any residual solvent.
-
The resulting solid dispersion can be scraped, pulverized, and characterized.[18][19][20]
-
Visualizations
Adenosine A2A Receptor Signaling Pathway
Activation of the adenosine A2A receptor, a Gs protein-coupled receptor, typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[22][23][24] PKA can then phosphorylate various downstream targets, influencing neuronal activity. This compound acts as an antagonist, blocking this pathway.
Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Solubility Enhancement
This workflow outlines a logical progression for selecting and evaluating different solubility enhancement techniques for this compound.
Caption: A tiered workflow for selecting and evaluating solubility enhancement strategies.
References
- 1. eijppr.com [eijppr.com]
- 2. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. japer.in [japer.in]
- 9. humapub.com [humapub.com]
- 10. scienceasia.org [scienceasia.org]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Micronization of small molecule APIs: What are the trends? - Pharmaceutical Technology [pharmaceutical-technology.com]
- 13. Pharmaceutical Micronization Process [imsmicron.it]
- 14. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsr.com [ijpsr.com]
- 17. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. japsonline.com [japsonline.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. commerce.bio-rad.com [commerce.bio-rad.com]
Technical Support Center: Sch412348 Dissolution for Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution of Sch412348 for experimental use. Due to its low aqueous solubility, special considerations are required to prepare stable and effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is a powerful polar aprotic solvent capable of dissolving many nonpolar and polar compounds.
Q2: What is the known solubility of this compound in common solvents?
Q3: How should I prepare this compound for in vitro cellular assays?
A3: For in vitro experiments, a common practice is to first prepare a high-concentration stock solution in 100% DMSO. This stock solution is then serially diluted into your aqueous cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity or other off-target effects.
Q4: How do I prepare this compound for in vivo animal studies?
A4: Based on published research, this compound has been successfully administered to rats orally in a vehicle of 50% polyethylene glycol 400.[1] For other routes of administration or animal models, a formulation study may be necessary. A common approach for poorly soluble compounds is to prepare a suspension. A protocol similar to that for the related compound preladenant can be adapted, which involves dissolving the compound in DMSO and then creating a suspension in a vehicle containing agents like PEG300, Tween-80, and saline.
Q5: How should I store this compound solutions?
A5: this compound powder should be stored in a cool, dry place.[] DMSO stock solutions should be stored at -20°C or -80°C to ensure long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture. Studies on a wide range of compounds have shown that most are stable in DMSO for extended periods when stored frozen.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms when diluting DMSO stock into aqueous media. | The aqueous solubility of this compound has been exceeded. | - Increase the volume of the aqueous media to lower the final concentration of this compound.- Vortex or sonicate the solution to aid dissolution.- For in vivo preparations, consider formulating as a suspension using appropriate vehicles (e.g., PEG, Tween-80). |
| Inconsistent experimental results. | - Compound precipitation in the final solution.- Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | - Visually inspect solutions for any precipitate before use.- Prepare fresh dilutions from a frozen stock aliquot for each experiment.- Ensure stock solutions are stored properly at -20°C or -80°C and protected from light and moisture. |
| Cell toxicity or off-target effects observed. | The final concentration of DMSO in the cell culture medium is too high. | - Ensure the final DMSO concentration is below 0.5%, and ideally at or below 0.1%.- Include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any solvent effects. |
Quantitative Data Summary
While specific solubility values (mg/mL) for this compound are not widely published, the following table summarizes the qualitative solubility information gathered.
| Solvent | Solubility | Notes |
| Water | Poor/Insoluble | Development of this compound was reportedly halted due to poor aqueous solubility.[5] |
| DMSO (Dimethyl Sulfoxide) | Soluble | Recommended for preparing high-concentration stock solutions.[6][7][8][9] |
| Ethanol | Likely Poor | Generally, compounds with poor aqueous solubility also have limited solubility in ethanol. |
| 50% Polyethylene Glycol 400 | Sufficient for Oral Dosing | Used as a vehicle for oral administration in rats.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 465.46 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.65 mg of this compound.
-
Adding Solvent: Add the calculated volume of 100% sterile DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Experiments
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or vortexing.
-
Final DMSO Concentration: Always calculate the final DMSO concentration in your working solution and ensure it is within the acceptable limits for your cell line. Include a vehicle control in your experimental setup.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound dissolution issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mpbio.com [mpbio.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Sch412348 Solution Stability: Technical Support Center
This technical support center provides guidance on the stability of Sch412348 in solution for researchers, scientists, and drug development professionals. The information is designed to help troubleshoot common issues and answer frequently asked questions encountered during experimental work.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. | This compound has low solubility in aqueous solutions. Consider preparing a stock solution in an organic solvent such as DMSO before diluting to the final concentration in your aqueous buffer. Minimize the percentage of organic solvent in the final solution to avoid vehicle effects. For in vivo oral administration, a formulation in 50% polyethylene glycol 400 has been reported.[1] |
| Loss of compound activity over time | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If storage is necessary, store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Based on studies of structurally similar compounds, this compound may be susceptible to hydrolysis and oxidation.[2] Avoid prolonged exposure to strong acidic or basic conditions, high temperatures, and light. |
| Inconsistent experimental results | Isomerization of the pyrazolotriazolopyrimidine core. | The pyrazolotriazolopyrimidine scaffold can be prone to isomerization under acidic, basic, or thermal stress.[3] This can lead to the formation of isomers with different pharmacological activity. It is crucial to control the pH and temperature of your solutions. If isomerization is suspected, analytical techniques such as HPLC or LC-MS can be used to assess the purity of the compound. |
| Discoloration of the solution | Oxidative degradation. | The presence of oxygen can lead to the degradation of the molecule. To minimize oxidation, consider de-gassing your solvents and preparing solutions under an inert atmosphere (e.g., nitrogen or argon). Store solutions in tightly sealed containers. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: How should I store my this compound solutions?
A2: For short-term storage, it is recommended to keep solutions at 2-8°C. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light.
Q3: Is this compound stable in aqueous buffers?
A3: The stability of this compound in aqueous buffers is likely pH and temperature-dependent. Based on the behavior of similar chemical structures, prolonged exposure to highly acidic or basic conditions may lead to degradation.[3] It is advisable to prepare fresh dilutions in aqueous buffers immediately before use.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been published, related adenosine A2A receptor antagonists have been shown to degrade via hydrolysis and oxidation.[2] The pyrazolotriazolopyrimidine core may also be susceptible to ring-opening or rearrangement reactions under stress conditions.[3]
Q5: How can I check the stability of my this compound solution?
A5: The stability of your solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to monitor the purity of the compound over time and detect the appearance of any degradation products.
Inferred Stability and Solubility Data
Disclaimer: The following data is inferred from structurally similar compounds and general chemical principles. It should be used as a guideline and not as a substitute for experimental verification.
| Solvent | Inferred Solubility | Inferred Stability |
| DMSO | High | Generally stable for short to medium-term storage at low temperatures. |
| Ethanol | Moderate | Likely stable for short-term storage. |
| Aqueous Buffers (near neutral pH) | Low | Limited stability; prepare fresh. |
| 50% Polyethylene Glycol 400 | Moderate to High | Used for in vivo oral dosing, suggesting suitability for formulation.[1] |
| Condition | Inferred Stability |
| Acidic pH (<4) | Potentially unstable due to hydrolysis or isomerization. |
| Basic pH (>9) | Potentially unstable due to hydrolysis or isomerization. |
| Elevated Temperature (>40°C) | Likely to accelerate degradation. |
| Exposure to Light | Potential for photodegradation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability of this compound
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Sample Preparation: Aliquot the stock solution into separate vials for each time point and condition to be tested (e.g., different temperatures, pH values).
-
Storage: Store the samples under the specified conditions.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a sample for analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid).
-
Column: A C18 reverse-phase column.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A significant decrease in the main peak area and the appearance of new peaks would indicate degradation.
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: General workflow for stability assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of major degradation products of an adenosine A2A receptor antagonist under stressed conditions by LC-MS and FT tandem MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Sch412348
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Sch412348. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: this compound is characterized in the scientific literature as a potent and highly selective adenosine A2A receptor antagonist.[1][][3] It exhibits over 1000-fold selectivity for the A2A receptor compared to other adenosine receptor subtypes, including the A1 receptor.[1][4] Currently, there is limited publicly available data documenting significant off-target effects on other receptor families or kinases. The primary mechanism of action is attributed to its high-affinity binding to the A2A receptor.[1][5]
Q2: I am observing unexpected results in my experiment that do not seem to be mediated by A2A receptor antagonism. Could this be due to off-target effects?
A2: While this compound is highly selective, unexpected results can arise from various factors. Before concluding off-target effects, consider the following troubleshooting steps:
-
Compound Solubility and Stability: this compound has been noted for its poor aqueous solubility, which can affect its effective concentration in aqueous buffers.[5] Ensure the compound is fully dissolved and stable in your experimental medium.
-
Experimental Controls: Include appropriate controls in your experiments. This could involve using a structurally different A2A receptor antagonist to confirm that the observed effect is specific to A2A receptor blockade. Additionally, using a negative control compound with a similar chemical scaffold but no activity at the A2A receptor can be informative.
-
Cell Line/Model Verification: Confirm the expression of the A2A receptor in your experimental model. The absence or low expression of the target receptor could lead to the observation of non-specific effects.
-
Dose-Response Analysis: Perform a full dose-response analysis. Effects observed only at very high concentrations are more likely to be non-specific or related to off-target interactions.
Q3: How can I experimentally test for potential off-target effects of this compound in my system?
A3: To investigate potential off-target effects, you can perform a series of validation experiments. A suggested workflow is outlined below. This involves comparing the effects of this compound in cells that express the A2A receptor with those that do not. Any effect observed in the absence of the primary target could be indicative of an off-target interaction.
Quantitative Data: Selectivity Profile of this compound
| Target | Kᵢ (nM) | Selectivity vs. A1 Receptor | Reference |
| Human A2A Receptor | 0.6 | >1600-fold | [1][5] |
| Other Adenosine Receptors | >1000-fold selectivity reported | Not specified | [1] |
Experimental Protocols
Protocol: Cellular Assay to Test for A2A Receptor-Independent Effects
This protocol provides a general framework for assessing whether the observed effects of this compound are independent of its primary target, the A2A receptor.
Objective: To determine if this compound elicits a cellular response in the absence of the A2A receptor.
Materials:
-
This compound
-
Cell line expressing the human A2A receptor (e.g., HEK293-A2A)
-
Parental cell line lacking the A2A receptor (e.g., HEK293)
-
Cell culture medium and supplements
-
Assay-specific reagents (e.g., cAMP assay kit, antibodies for Western blotting)
Methodology:
-
Cell Culture: Culture both the A2A-expressing and parental cell lines under standard conditions.
-
Compound Treatment: Prepare a series of concentrations of this compound. Treat both cell lines with the compound for the desired duration.
-
Functional Readout: Measure a relevant downstream signaling event. Since A2A receptor activation typically increases intracellular cAMP, you can pre-stimulate the cells with an A2A agonist (e.g., CGS-21680) and measure the extent to which this compound blocks this increase.
-
Data Analysis:
-
In the A2A-expressing cell line, you should observe a dose-dependent inhibition of the agonist-induced response.
-
In the parental cell line, this compound should have no effect on the basal or stimulated response. Any significant activity in this cell line may suggest an off-target effect.
-
Visualizations
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: this compound antagonizes the A2A receptor, modulating dopamine D2 receptor signaling.
References
- 1. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A Receptor Antagonists Do Not Disrupt Rodent Prepulse Inhibition: An Improved Side Effect Profile in the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sch412348 Dosage for Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Sch412348, a potent and selective adenosine A(2A) receptor antagonist, in neuroprotection studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound for neuroprotection?
A1: this compound is a potent and selective competitive antagonist of the adenosine A(2A) receptor.[1] In the central nervous system, particularly in brain regions like the striatum, A(2A) receptors are involved in modulating neuronal activity and neuroinflammation.[2][3] Upregulation and over-activation of A(2A) receptors are associated with neurotoxic events in various neurodegenerative conditions.[4] By blocking these receptors, this compound is thought to exert neuroprotective effects by reducing excitotoxicity, mitigating neuroinflammation, and preventing neuronal cell death.[2][4][5][6]
Q2: In what experimental models has this compound or other A(2A) antagonists shown neuroprotective effects?
A2: Adenosine A(2A) receptor antagonists have demonstrated neuroprotective effects in a range of preclinical models of neurological disorders. These include toxin-induced models of Parkinson's disease (e.g., using MPTP or 6-hydroxydopamine) and models of excitotoxicity.[7][8][9] The neuroprotective potential of A(2A) antagonists has also been suggested in models of stroke, Huntington's disease, and Alzheimer's disease.[4][6]
Q3: What is a typical starting dose for in vivo studies with this compound?
A3: Based on preclinical studies in rodent models of Parkinson's disease, an oral dosage range of 0.1-1 mg/kg has been shown to be effective in ameliorating motor deficits, which are linked to the underlying neurodegeneration.[1] For initial neuroprotection studies, it is advisable to start with a dose within this range and perform a dose-response study to determine the optimal concentration for the specific model and endpoint being investigated.
Q4: Are there any known biphasic or paradoxical effects of A(2A) receptor antagonists that I should be aware of during dosage optimization?
A4: Yes, some studies with related adenosine A(2A) receptor antagonists have suggested the possibility of biphasic effects. For instance, in a model of excitotoxicity, a low dose of the A(2A) antagonist SCH 58261 was neuroprotective, while a higher dose was not.[10] It is hypothesized that at higher concentrations, off-target effects or complex interactions with other receptor systems might come into play. Therefore, a comprehensive dose-response analysis is crucial.
Q5: What are the key considerations for formulating this compound for in vivo administration?
A5: The solubility and stability of this compound in the chosen vehicle are critical. For oral administration, it is typically formulated as a suspension in a vehicle such as 0.5% methylcellulose. It is essential to ensure a uniform suspension to achieve consistent dosing. For intraperitoneal injections, the compound should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) and then diluted in saline or another aqueous buffer, ensuring the final DMSO concentration is non-toxic to the animals. Always perform a small-scale solubility and stability test before preparing a large batch for your study.
Troubleshooting Guides
In Vitro Neuroprotection Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in cell viability readouts (e.g., MTT assay) | - Uneven cell seeding- Edge effects in the microplate- Incomplete dissolution of formazan crystals- Contamination | - Ensure a single-cell suspension before seeding and mix gently after seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Increase incubation time with the solubilizing agent and ensure thorough mixing.- Regularly check cell cultures for any signs of contamination. |
| No observable neuroprotective effect of this compound | - Suboptimal drug concentration- Inappropriate timing of drug administration- Insufficient statistical power- Degraded compound | - Perform a dose-response curve with a wider range of concentrations.- Test different pre-treatment and co-treatment paradigms relative to the neurotoxic insult.- Increase the number of replicates per condition.- Use a freshly prepared stock solution of this compound. |
| This compound appears to be toxic to the cells | - High concentration of the compound- High concentration of the solvent (e.g., DMSO)- Interaction with the cell culture media | - Test lower concentrations of this compound.- Ensure the final concentration of the solvent in the culture media is below the toxic threshold (typically <0.5% for DMSO).- Run a vehicle control to assess the toxicity of the solvent alone. |
In Vivo Neuroprotection Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High mortality or adverse effects in the treated animals | - Toxic dose of this compound- Improper administration technique- Vehicle toxicity | - Perform a preliminary dose-ranging study to determine the maximum tolerated dose.- Ensure proper training in animal handling and administration techniques.- Administer a vehicle-only control group to rule out toxicity from the formulation. |
| Lack of a clear neuroprotective effect | - Inadequate dosage or treatment duration- Poor bioavailability of the compound- High variability in the animal model- Insensitive outcome measures | - Optimize the dose and the duration of the treatment. Consider continuous administration methods like osmotic mini-pumps.- Assess the pharmacokinetic profile of this compound in your animal model.- Increase the sample size to improve statistical power.- Use a combination of behavioral, histological, and biochemical endpoints. |
| Inconsistent behavioral results | - Environmental stressors- Circadian rhythm variations- Inconsistent handling of animals | - Maintain a stable and controlled environment for the animals.- Perform behavioral tests at the same time each day.- Handle all animals consistently across all experimental groups. |
Quantitative Data Summary
In Vivo Efficacy of this compound in a Rodent Model of Parkinson's Disease
Data is based on behavioral outcomes which are indicative of neuroprotection.
| Parameter | Value | Reference |
| Animal Model | 6-hydroxydopamine (6-OHDA) lesioned rats | [1] |
| Administration Route | Oral | [1] |
| Effective Dose Range | 0.1 - 1 mg/kg | [1] |
| Observed Effect | Potentiation of L-Dopa-induced contralateral rotations and attenuation of haloperidol-induced catalepsy | [1] |
In Vitro Neuroprotective Effects of a Related A(2A) Antagonist (SCH 58261)
Note: This data is for a structurally related and functionally similar compound and can be used as a starting point for in vitro dose-ranging studies with this compound.
| Parameter | Value | Reference |
| Cell Model | Primary striatal neurons | [10] |
| Neurotoxic Insult | Quinolinic acid (QA) | [10] |
| Neuroprotective Concentration | 15 - 200 nM (potentiated QA-induced calcium increase) | [10] |
| Effective Concentration (in vivo microdialysis) | 0.01 mg/kg (prevented QA-evoked glutamate outflow) | [10] |
Experimental Protocols
In Vitro Neuroprotection Assessment using MTT Assay
This protocol is for assessing the ability of this compound to protect cultured neurons from a neurotoxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neurotoxin of choice (e.g., MPP+, 6-OHDA, glutamate)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)[12]
-
Plate reader
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for a specified pre-incubation period (e.g., 1-2 hours). Include a vehicle control group.
-
Neurotoxic Insult: Add the neurotoxin to the wells (except for the untreated control wells) and incubate for the desired duration (e.g., 24-48 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570 nm using a plate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
In Vivo Neuroprotection Assessment in a Rodent Model
This protocol outlines a general workflow for evaluating the neuroprotective effects of this compound in an animal model of neurodegeneration.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
This compound
-
Vehicle for administration
-
Neurotoxin (e.g., MPTP, 6-OHDA)
-
Stereotaxic apparatus (if applicable)
-
Behavioral testing equipment (e.g., rotarod, open field)
-
Histology and immunohistochemistry reagents
Procedure:
-
Animal Acclimatization and Baseline Assessment: Allow animals to acclimate to the facility. Perform baseline behavioral tests before the start of the experiment.
-
Grouping and Dosing: Randomly assign animals to different groups (e.g., sham, vehicle-treated lesion, this compound-treated lesion at different doses).
-
This compound Administration: Administer this compound or vehicle according to the study design (e.g., daily oral gavage for a specified period before and/or after the lesion).
-
Induction of Neurodegeneration: Induce the specific neurodegenerative phenotype using the chosen model (e.g., stereotaxic injection of 6-OHDA into the striatum or systemic administration of MPTP).
-
Behavioral Assessments: Conduct a battery of behavioral tests at specified time points after the lesion to assess motor and/or cognitive function.
-
Tissue Collection and Processing: At the end of the study, euthanize the animals and collect brain tissue. Process the tissue for histological and biochemical analyses.
-
Neurochemical and Histological Analysis: Perform techniques such as immunohistochemistry for neuronal markers (e.g., tyrosine hydroxylase for dopaminergic neurons), and neurochemical analysis (e.g., HPLC to measure neurotransmitter levels) to quantify the extent of neuroprotection.
Immunocytochemistry for Neuronal Markers
This protocol is for the visualization of specific neuronal proteins in cultured cells to assess neuronal health and morphology.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Tween 20)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin, NeuN)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Wash the cells on coverslips with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the coverslips three times with PBS.
-
Permeabilization: Incubate with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the coverslips three times with PBS. Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Visualizations
Adenosine A(2A) Receptor Signaling Pathway
Caption: Adenosine A(2A) receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: A typical experimental workflow for assessing the neuroprotective efficacy of this compound in vivo.
References
- 1. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A2A Adenosine Receptor Antagonists and their Potential in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by adenosine in the brain: From A(1) receptor activation to A (2A) receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the adenosine A2A receptor for neuroprotection and cognitive improvement in traumatic brain injury and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection by caffeine and more specific A2A receptor antagonists in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection by caffeine and A(2A) adenosine receptor inactivation in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection by adenosine A2A receptor blockade in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection induced by the adenosine A2A antagonist CSC in the 6-OHDA rat model of parkinsonism: effect on the activity of striatal output pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blockade of Striatal Adenosine A2A Receptor Reduces, through a Presynaptic Mechanism, Quinolinic Acid-Induced Excitotoxicity: Possible Relevance to Neuroprotective Interventions in Neurodegenerative Diseases of the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Sch412348
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sch412348. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of the adenosine A2A receptor (A2AR).[1] It functions by competitively binding to the A2AR, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, adenosine. The A2A receptor is a Gs protein-coupled receptor (GPCR), and its activation typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting this receptor, this compound effectively reduces cAMP production in cells where the A2A receptor is stimulated.[2]
Q2: What are the main research applications for this compound?
This compound is primarily used in preclinical research, particularly in studies related to neurodegenerative disorders like Parkinson's disease.[] Adenosine A2A receptors are abundant in the basal ganglia, a brain region critical for motor control. In Parkinson's disease, the loss of dopamine-producing neurons leads to motor impairments. By blocking A2A receptors, this compound can help to restore the balance of neurotransmitter signaling and alleviate motor symptoms. It has also been investigated for its potential antidepressant-like effects.[1][4]
Q3: I am observing inconsistent results in my cell-based assays with this compound. What is the most likely cause?
The most probable cause of inconsistent results with this compound is its poor aqueous solubility.[5] This compound is hydrophobic, and improper dissolution or precipitation in aqueous cell culture media can lead to variability in the effective concentration of the compound, resulting in unreliable experimental outcomes.
Troubleshooting Guides
Issue: Compound Precipitation in Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. However, when I add it to my cell culture medium, I observe a precipitate, either immediately or over time. How can I resolve this?
Answer: This is a common challenge with hydrophobic compounds like this compound. The abrupt change from a high concentration of an organic solvent like DMSO to the aqueous environment of the cell culture medium can cause the compound to "crash out" of the solution. Here are several strategies to mitigate this issue:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. A lower final DMSO concentration also reduces the risk of compound precipitation.
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to a large volume of media, perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media.
-
Gentle Mixing and Warming: Always use pre-warmed (37°C) cell culture media. When adding the this compound stock solution, add it dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.
-
Use of Surfactants or Co-solvents: In some cases, the use of a small amount of a biocompatible surfactant (e.g., Tween 80) or a co-solvent (e.g., PEG400) in the final medium can help to maintain the solubility of hydrophobic compounds. However, it is crucial to include appropriate vehicle controls to account for any potential effects of these additives on your experimental system.
Issue: High Variability Between Experimental Replicates
Question: My experimental replicates show high variability in the measured response to this compound. What are the potential sources of this variability and how can I minimize them?
Answer: High variability between replicates often stems from inconsistent dosing due to the compound's poor solubility or other experimental inconsistencies.
-
Ensure Complete Dissolution of Stock Solution: Before preparing your working solutions, ensure that your this compound stock solution in DMSO is fully dissolved. If you notice any precipitate in your stock, gently warm it in a 37°C water bath and vortex until it is completely clear.
-
Consistent Cell Seeding and Health: Ensure that cells are seeded at a consistent density across all wells and that the cells are healthy and in the logarithmic growth phase. Variations in cell number or viability can significantly impact the experimental outcome.
-
Standardized Assay Protocol: Follow a standardized and well-documented protocol for all steps of your experiment, from cell seeding and compound addition to signal detection. Pay close attention to incubation times and temperatures.
-
Include Proper Controls: Always include positive and negative controls in your experiments. A positive control (e.g., a known A2A receptor antagonist) can help to validate your assay system, while a vehicle control (media with the same final concentration of DMSO) is essential to account for any solvent effects.
Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Cell Line/Tissue | Value | Reference |
| Ki | Human | Recombinant A2A Receptor | 0.6 nM | [1][2] |
| KB | Human | HEK293 cells expressing human A2A receptor | 0.3 nM | [2][4] |
| Selectivity | Human | A2A vs. A1, A2B, A3 receptors | >1000-fold | [1] |
Experimental Protocols
Detailed Methodology: In Vitro cAMP Assay for this compound in HEK293 Cells
This protocol describes a common method to assess the antagonist activity of this compound at the human adenosine A2A receptor expressed in HEK293 cells. The assay measures the inhibition of agonist-induced cAMP production.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Adenosine A2A receptor agonist (e.g., CGS-21680)
-
DMSO (cell culture grade)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well cell culture plates (white, opaque for luminescence-based assays)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Plate reader compatible with the chosen cAMP assay kit
Protocol:
-
Cell Seeding:
-
The day before the assay, seed the HEK293-A2AR cells into a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
-
Preparation of this compound Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Store aliquots at -20°C.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in assay buffer or cell culture medium. It is recommended to perform a two-step dilution to minimize the final DMSO concentration.
-
-
Compound Treatment:
-
Carefully remove the cell culture medium from the wells.
-
Add the prepared this compound working solutions to the respective wells. Include wells with vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate at 37°C for 15-30 minutes to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Prepare a solution of the A2A receptor agonist (e.g., CGS-21680) in assay buffer at a concentration that will elicit a submaximal response (e.g., EC80).
-
Add the agonist solution to all wells except for the negative control wells (which should receive only assay buffer).
-
Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes).
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the agonist-induced cAMP production.
-
Mandatory Visualization
Caption: Adenosine A2A Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound in a cAMP Antagonist Assay.
References
- 1. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Sch412348 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experiments involving the selective adenosine A2A receptor antagonist, Sch412348. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vivo and in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective competitive antagonist of the adenosine A2A receptor (A2AR).[1][2] Its mechanism of action involves blocking the binding of endogenous adenosine to the A2AR, thereby inhibiting the downstream signaling cascade.[1] In the central nervous system, particularly in the striatum, A2A receptors are co-localized with dopamine D2 receptors on striatopallidal neurons. By antagonizing the A2AR, this compound can potentiate dopamine D2 receptor-mediated signaling, which is a key therapeutic target in conditions like Parkinson's disease.
Q2: What are the known binding affinities of this compound?
This compound exhibits high affinity for the human adenosine A2A receptor.
| Receptor Subtype | Binding Affinity (Ki) |
| Human A2A Receptor | 0.6 nM |
| Human A1 Receptor | >1000-fold selectivity over A2A |
| Human A3 Receptor | >1000-fold selectivity over A2A |
| Human A2B Receptor | 273 nM (approximately 910-fold selective for A2A over A2B) |
| [Source: MedchemExpress.com] |
Q3: How should I prepare this compound for in vivo administration?
For oral administration in rodents, this compound can be formulated in 50% polyethylene glycol 400.[1] It is crucial to ensure the compound is fully dissolved to achieve consistent dosing.
Q4: What are the typical effective doses of this compound in rodent models?
The effective oral dose of this compound can vary depending on the animal model and the specific behavioral endpoint being measured.
| Animal Model | Effective Oral Dose Range | Observed Effect |
| Rats | 0.1 - 1 mg/kg | Potentiation of L-Dopa-induced rotations |
| Rats | 1 - 3 mg/kg | Attenuation of haloperidol-induced catalepsy |
| Mice | 0.1 - 1 mg/kg | Reduction of immobility time in the tail suspension test |
| Mice | 0.3 - 3 mg/kg | Increased locomotor activity |
| MitoPark Mice | 0.3 - 10 mg/kg | Dose-dependent increase in locomotor activity |
| [Sources: BOC Sciences, MedchemExpress.com, ResearchGate] |
Troubleshooting Guides
In Vivo Experiments (Rodent Models)
Issue: High variability in behavioral readouts (e.g., locomotor activity).
High variability in behavioral studies is a common challenge. Several factors can contribute to this, and a systematic approach to identifying and mitigating these variables is essential.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Environmental Stressors | - Lighting: Maintain consistent and appropriate lighting conditions. Since mice are nocturnal, consider a reversed light-dark cycle or testing during their active (dark) phase. - Noise: Minimize sudden or loud noises in the animal facility and testing rooms. - Odors: Be mindful of strong scents from perfumes, cleaning agents, or other animals, as rodents have a keen sense of smell. |
| Experimenter-Induced Variability | - Handling: Ensure all animal handling is consistent and gentle. Variations in handling techniques between different experimenters can be a significant source of variability. - Order of Testing: Test animals in a randomized and counterbalanced order to avoid time-of-day effects influencing one group more than another. |
| Animal-Specific Factors | - Sex and Hormonal Cycles: Be aware that the estrous cycle in female rodents can influence behavior. Consider monitoring the estrous cycle or using only male animals for initial studies to reduce this variability. - Circadian Rhythms: Conduct behavioral testing at the same time each day to minimize the impact of natural fluctuations in activity and stress hormones. - Acclimation: Allow animals sufficient time to acclimate to the testing room and equipment before starting the experiment. |
| Drug Formulation and Administration | - Incomplete Solubilization: Ensure this compound is completely dissolved in the vehicle (e.g., 50% PEG 400) before administration. Inconsistent solutions will lead to inaccurate dosing.[1] - Route of Administration: Use a consistent and accurate method for oral gavage to ensure the full dose is delivered. For less stressful administration, consider palatable formulations if validated.[3] |
In Vitro Experiments (Cell-Based Assays)
Issue: Inconsistent or no observable antagonist effect of this compound.
Failure to observe the expected antagonist activity in cell-based assays can be due to a variety of factors related to the compound, the cells, or the assay protocol itself.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Integrity and Preparation | - Solubility: this compound has poor aqueous solubility. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final DMSO concentration is low and consistent across all wells to avoid solvent-induced artifacts. - Stability: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4] The stability of compounds in DMSO can be affected by water content and temperature.[4][5] |
| Cell Culture and Receptor Expression | - Receptor Density: Confirm adequate expression of the adenosine A2A receptor in your cell line. Low receptor numbers can lead to a small signal window, making it difficult to detect antagonism. - Cell Health: Use cells that are healthy, within a consistent passage number range, and not overgrown. Stressed or overly passaged cells can exhibit altered receptor expression and signaling. |
| Assay Protocol and Conditions | - Agonist Concentration: Use an appropriate concentration of the A2A receptor agonist (e.g., CGS-21680) to stimulate the cells. An EC80 concentration is often optimal as it provides a robust signal that can be effectively antagonized. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound. - Pre-incubation with Antagonist: For a competitive antagonist like this compound, it is critical to pre-incubate the cells with the compound before adding the agonist. This allows this compound to bind to the A2A receptors and reach equilibrium. A typical pre-incubation time is 15-30 minutes. - Controls: Include appropriate controls in your assay: a vehicle control (to determine baseline), an agonist-only control (to determine the maximal stimulated response), and a known A2A receptor antagonist as a positive control for antagonism. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Locomotor Activity in Mice
This protocol provides a general framework for assessing the effect of this compound on locomotor activity.
-
Animal Acclimation:
-
House mice under a 12:12 hour light:dark cycle with ad libitum access to food and water.
-
Allow at least one week of acclimation to the facility before any experimental procedures.
-
On the day of testing, transfer mice to the testing room at least 60 minutes prior to the start of the experiment to allow for acclimation to the new environment.
-
-
Drug Preparation:
-
Prepare this compound in a vehicle of 50% polyethylene glycol 400 in sterile water.[1]
-
Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.
-
Prepare fresh on the day of the experiment.
-
-
Experimental Procedure:
-
Administer this compound or vehicle via oral gavage at a volume of 5-10 ml/kg.
-
Immediately after dosing, place each mouse individually into an open-field activity chamber (e.g., 40 x 40 x 30 cm).
-
Record locomotor activity using an automated tracking system for a predefined period (e.g., 60 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
-
Compare the locomotor activity of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Adenosine A2A Receptor Signaling Pathway
Caption: Adenosine A2A Receptor Signaling Pathway and site of this compound antagonism.
Antagonistic Interaction at the Striatopallidal Neuron
Caption: Opposing effects of A2A and D2 receptors on cAMP production.
Experimental Workflow for In Vitro Antagonist Assay
Caption: Workflow for an in vitro this compound antagonist functional assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Oral dosing of rodents using a palatable tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sch412348 and Preladenant in Preclinical Models of Parkinson's Disease
A new class of non-dopaminergic drugs, adenosine A2A receptor antagonists, has shown promise in alleviating motor symptoms associated with Parkinson's disease. Among these, Sch412348 and preladenant (SCH 420814) have been extensively studied in various preclinical models. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential.
Introduction to A2A Receptor Antagonism in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra, leading to motor impairments such as bradykinesia, rigidity, and tremor. Adenosine A2A receptors are highly concentrated in the striatum, a key brain region for motor control, where they are co-localized with dopamine D2 receptors on striatopallidal neurons of the indirect pathway.[][2] Activation of A2A receptors antagonizes the function of D2 receptors, thus exacerbating the motor deficits caused by dopamine depletion.[3] Consequently, blocking A2A receptors with antagonists like this compound and preladenant is expected to restore motor function by disinhibiting the D2 receptor-mediated signaling.[3][4]
Comparative Efficacy and Potency
Both this compound and preladenant are potent and highly selective antagonists of the human A2A receptor.[5] Preclinical studies have demonstrated their efficacy in various rodent and primate models of Parkinson's disease.[][6]
Binding Affinity and Selectivity
A direct comparison of the two compounds reveals their high affinity for the A2A receptor and significant selectivity over other adenosine receptor subtypes.[5][7]
| Compound | Human A2A Receptor Kᵢ (nM) | Selectivity over A1 Receptor | Reference |
| This compound | 0.6 | >1600-fold | [3][5][7] |
| Preladenant | 1.1 | >1000-fold | [5][7] |
In Vivo Efficacy in Parkinson's Disease Models
The therapeutic potential of this compound and preladenant has been evaluated in several established animal models of Parkinson's disease.
This model mimics the motor rigidity seen in Parkinson's disease. Both compounds have been shown to potently attenuate the cataleptic effects of haloperidol.[][7]
| Compound | Dose (mg/kg, p.o.) | % Inhibition of Catalepsy (1h post-dose) | % Inhibition of Catalepsy (4h post-dose) | Reference |
| This compound | 1 | 75% | 80% | [3] |
| Preladenant | 1 | 77% | 70% | [3] |
This model replicates the dopamine depletion seen in Parkinson's disease. Both this compound and preladenant potentiated the effects of L-Dopa, the gold-standard treatment for Parkinson's disease, by increasing contralateral rotations.[][7]
| Compound | Dose (mg/kg, p.o.) | Potentiation of L-Dopa-induced Rotations | Reference |
| This compound | 0.1 - 1 | Dose-dependent increase | [7] |
| Preladenant | 0.1 - 1 | Dose-dependent increase | [7] |
This genetic model exhibits a progressive loss of dopamine neurons, mirroring the progression of Parkinson's disease in humans.[8][9][10][11][12][13] this compound was shown to be efficacious in this model, dose-dependently increasing locomotor activity and restoring motor function.[][8]
| Compound | Dose (mg/kg, p.o.) | Effect on Locomotor Activity | Effect on Hind Limb Bradykinesia | Reference | |---|---|---|---| | This compound | 0.3 - 10 | Dose-dependent increase | Full restoration |[][8] |
This model is considered the gold standard for preclinical Parkinson's disease research.[14][15][16] While direct comparative data for this compound in this model is limited in the provided results, preladenant has shown significant improvement in motor ability in MPTP-treated monkeys without inducing dyskinesia.[17]
Signaling Pathways and Experimental Workflows
The mechanism of action of A2A receptor antagonists and the workflows of the key experimental models are illustrated below.
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats[18][19][20][21][22]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Catalepsy: Haloperidol (1 mg/kg) is administered intraperitoneally (i.p.).
-
Drug Administration: this compound or preladenant is administered orally (p.o.) at various doses.
-
Assessment: Catalepsy is measured at different time points (e.g., 1 and 4 hours) after drug administration using the bar test. The time the animal maintains an imposed posture with its forepaws on a raised bar is recorded.
6-Hydroxydopamine (6-OHDA) Lesion Model in Rats[23][24][25][26][27]
-
Animal Model: Adult male rats.
-
Lesioning: A unilateral injection of 6-OHDA is made into the medial forebrain bundle or the striatum to induce degeneration of dopaminergic neurons on one side of the brain.
-
Drug Administration: After a recovery period, animals are treated with L-Dopa in combination with this compound or preladenant.
-
Assessment: The number of full contralateral (away from the lesioned side) rotations is counted over a specific period (e.g., 2 hours) as a measure of dopaminergic stimulation.
MitoPark Mouse Model[8][9][10][11][12][13]
-
Animal Model: MitoPark mice, which have a conditional knockout of the mitochondrial transcription factor A (Tfam) gene in dopamine neurons, leading to progressive neurodegeneration.
-
Drug Administration: this compound is administered orally to mice at different stages of motor impairment (e.g., 12-22 weeks of age).
-
Assessment:
-
Locomotor Activity: Measured in an open field arena.
-
Hind Limb Bradykinesia: Assessed by measuring the ability of the mouse to retract its hind limb from a ledge.
-
Rotarod Test: Evaluates motor coordination and balance.
-
Conclusion
Both this compound and preladenant are highly potent and selective A2A receptor antagonists that have demonstrated significant efficacy in various preclinical models of Parkinson's disease. The available data suggests that both compounds have comparable efficacy in rodent models of motor impairment. Preladenant was advanced to clinical trials, which showed some positive results in Phase II but ultimately failed to meet primary endpoints in Phase III trials for monotherapy in early Parkinson's disease.[18][19][20][21][22] this compound, while showing excellent preclinical activity, was not progressed further due to poor aqueous solubility.[3] This comparative guide highlights the therapeutic potential of A2A receptor antagonism and provides a basis for the continued development of this class of drugs for the treatment of Parkinson's disease.
References
- 2. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 10. The MitoPark Mouse - an animal model of Parkinson's disease with impaired respiratory chain function in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MitoPark mice mirror the slow progression of key symptoms and L-DOPA response in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progressive parkinsonism due to mitochondrial impairment: Lessons from the MitoPark mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. michaeljfox.org [michaeljfox.org]
- 14. Regeneration of the MPTP-Lesioned Dopaminergic System after Convection-Enhanced Delivery of AAV2-GDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel MPTP primate model of Parkinson's disease: neurochemical and clinical changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preladenant in patients with Parkinson's disease and motor fluctuations: a phase 2, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
- 20. researchgate.net [researchgate.net]
- 21. Efficacy of preladenant in improving motor symptoms in Parkinson's disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Randomized trial of preladenant, given as monotherapy, in patients with early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Sch412348 and Istradefylline in the Context of Parkinson's Disease
This guide provides a detailed comparison of the efficacy of two selective adenosine A2A receptor antagonists, Sch412348 and istradefylline. While both compounds target the same receptor, their developmental trajectories and available data differ significantly. Istradefylline has undergone extensive clinical evaluation and is approved for the treatment of Parkinson's disease in several countries, whereas this compound, despite showing promise in preclinical studies, did not advance to later-stage clinical trials due to formulation challenges. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective efficacies based on available experimental data.
Mechanism of Action: Adenosine A2A Receptor Antagonism
Both this compound and istradefylline exert their therapeutic effects by selectively blocking the adenosine A2A receptor.[1][2] In the basal ganglia, a brain region critical for motor control, A2A receptors are highly expressed on the striatopallidal neurons of the indirect pathway.[3] These receptors form heterodimers with dopamine D2 receptors and have opposing effects. Activation of A2A receptors by adenosine inhibits D2 receptor signaling, thereby exacerbating the motor deficits characteristic of Parkinson's disease, which are caused by a loss of dopamine.[4] By antagonizing the A2A receptor, both this compound and istradefylline enhance dopamine D2 receptor-mediated signaling, which helps to normalize motor function.[4][5]
Efficacy Data
The efficacy of this compound has been evaluated in preclinical rodent and primate models of Parkinson's disease, while istradefylline's efficacy has been established through numerous clinical trials in human patients.
This compound Efficacy Data
This compound has demonstrated potent and selective antagonism of the A2A receptor.[1] In preclinical studies, it has shown efficacy in various animal models of Parkinson's disease.
| Experimental Model | Key Findings | Reference |
| Haloperidol-induced catalepsy in rats | Potently attenuated cataleptic effects. | [1] |
| 6-OHDA-lesioned rats | Potentiated L-DOPA-induced contralateral rotations. | [1] |
| MitoPark mice | Dose-dependently increased locomotor activity and restored functionality in hind limb bradykinesia. | [3][] |
Istradefylline Efficacy Data
Istradefylline has been extensively studied in clinical trials as an adjunctive therapy to levodopa/carbidopa in Parkinson's disease patients experiencing "off" episodes.[7]
| Clinical Trial Endpoint | Key Findings | Reference |
| Change in daily "off" time | Statistically significant decrease from baseline compared to placebo.[7] A pooled analysis of eight trials showed a mean reduction of 0.38 hours for 20 mg/day and 0.45 hours for 40 mg/day.[8][9] | |
| Change in "on" time without troublesome dyskinesia | Significant increase compared to placebo.[8] | |
| Unified Parkinson's Disease Rating Scale (UPDRS) Part III score | A meta-analysis showed a significant reduction in motor scores. | [10] |
Experimental Protocols
This compound: Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of a compound to alleviate parkinsonian-like motor deficits.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are pre-treated with the test compound (this compound) or vehicle.
-
Haloperidol, a dopamine D2 receptor antagonist, is administered to induce catalepsy.
-
Catalepsy is measured at various time points by placing the rat's forepaws on a horizontal bar and recording the time it takes for the rat to remove them.
-
-
Endpoint: The duration of catalepsy is the primary measure of drug efficacy.
Istradefylline: Phase 3 Clinical Trial Design
The efficacy of istradefylline was primarily established in randomized, double-blind, placebo-controlled clinical trials.
-
Participants: Patients with Parkinson's disease on a stable dose of levodopa/carbidopa experiencing at least two hours of "off" time per day.[7]
-
Design:
-
Patients are randomized to receive istradefylline (typically 20 mg or 40 mg once daily) or a placebo.
-
The treatment duration is typically 12 weeks.
-
Patients complete daily diaries to record their "on" and "off" times.
-
-
Primary Endpoint: The primary efficacy measure is the change from baseline in the total daily "off" time.[9]
Conclusion
Both this compound and istradefylline are potent and selective adenosine A2A receptor antagonists with demonstrated efficacy in models of Parkinson's disease. This compound showed promising results in preclinical studies, effectively reversing motor deficits in rodent models.[1][3] However, its development was halted, reportedly due to poor aqueous solubility.[4]
In contrast, istradefylline has successfully navigated extensive clinical development and has been approved as an adjunctive treatment for Parkinson's disease.[7] Multiple large-scale clinical trials have consistently shown that istradefylline significantly reduces "off" time and improves motor function in patients with Parkinson's disease who are already being treated with levodopa.[8][9][10]
For researchers and drug development professionals, the story of these two compounds highlights the critical importance of not only pharmacological efficacy but also drug-like properties, such as solubility, in the successful development of new therapeutics. While this compound serves as a valuable research tool for understanding the role of A2A receptor antagonism, istradefylline stands as a clinical testament to the therapeutic potential of this mechanism of action in treating Parkinson's disease.
References
- 1. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the selective adenosine A2A receptor antagonist, SCH 412348, on the parkinsonian phenotype of MitoPark mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Istradefylline? [synapse.patsnap.com]
- 7. neuropharmac.com [neuropharmac.com]
- 8. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson's Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of adenosine A2A receptor antagonist istradefylline as augmentation for Parkinson's disease: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Potentiation of L-Dopa Effects: A Comparative Analysis of Sch412348 and Other Adenosine A₂A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The development of therapeutic agents that can enhance the efficacy of Levodopa (L-Dopa), the gold-standard treatment for Parkinson's disease, while mitigating its long-term side effects, is a critical area of research. Adenosine A₂A receptor antagonists have emerged as a promising class of compounds that potentiate the effects of L-Dopa. This guide provides a comparative analysis of Sch412348, a potent A₂A receptor antagonist, with other notable antagonists: preladenant, ST1535, and KW-6002 (istradefylline).
Performance Comparison of A₂A Receptor Antagonists
The efficacy of these compounds in potentiating L-Dopa has been evaluated in various preclinical models of Parkinson's disease, most notably the 6-hydroxydopamine (6-OHDA)-lesioned rat model, which mimics the dopamine depletion observed in the disease. A key measure of efficacy in this model is the potentiation of L-Dopa-induced contralateral rotations.
Potentiation of L-Dopa-Induced Contralateral Rotations in 6-OHDA-Lesioned Rats
| Compound | Dose (mg/kg) | L-Dopa Dose (mg/kg) | Mean Contralateral Rotations (per 2 hours) | Fold Increase vs. L-Dopa Alone | Reference |
| Vehicle + L-Dopa | - | 4 | ~150 | - | [1] |
| This compound | 0.3 | 4 | ~350 | ~2.3 | [1] |
| 1 | 4 | ~450 | ~3.0 | [1] | |
| Preladenant | 0.1 | 4 | ~250 | ~1.7 | [1] |
| 0.3 | 4 | ~350 | ~2.3 | [1] | |
| 1 | 4 | ~400 | ~2.7 | [1] |
Note: Data for ST1535 and KW-6002 on L-Dopa-induced rotations in a directly comparable format was not available in the reviewed literature. The following tables present available efficacy data for these compounds.
Efficacy of ST1535 in Potentiating L-Dopa Effects
| Model | ST1535 Dose (mg/kg, p.o.) | L-Dopa Effect Potentiated | Outcome | Reference |
| Haloperidol-induced catalepsy in mice | 1.25 and 2.5 | Reduction of catalepsy | Significant potentiation of L-Dopa's anticataleptic effect | [2] |
Efficacy of KW-6002 (Istradefylline) in Parkinsonian Models
| Model | KW-6002 Dose | L-Dopa/Dopamine Agonist | Outcome | Reference |
| MPTP-treated marmosets | 10 mg/kg, p.o. | Threshold dose of L-Dopa (2.5 mg/kg, p.o.) | Significant additive effect on improving motor disability | [3] |
| 6-OHDA-lesioned rats | 1 mg/kg and higher, p.o. | L-Dopa and apomorphine | Potentiation of rotational behavior | [3] |
Physicochemical and Pharmacological Properties
The clinical viability of a drug candidate is heavily influenced by its physicochemical and pharmacological properties. A comparison of this compound and its alternatives reveals key differences that have impacted their development.
| Property | This compound | Preladenant | ST1535 | KW-6002 (Istradefylline) |
| Molecular Weight ( g/mol ) | 491.5 | 503.6 | 272.3 | 384.43 |
| Human A₂A Receptor Affinity (Ki, nM) | 0.6 | 1.1 | 2.3 | 9.12 |
| Selectivity over A₁ Receptor | >1000-fold | >1000-fold | ~47-fold | ~70-fold |
| Aqueous Solubility | Poor | Improved | Soluble in DMF and DMSO | Insoluble in water and ethanol |
| Development Status | Preclinical; discontinued | Phase III clinical trials; discontinued | Preclinical/Phase I | Approved in Japan and USA for Parkinson's disease |
References for physicochemical properties: this compound[4][5][], Preladenant[7][8][9], ST1535[1][10][11], KW-6002[12].
Experimental Protocols
Unilateral 6-OHDA Lesion Rat Model and L-Dopa-Induced Rotational Behavior
A detailed protocol for inducing a unilateral 6-OHDA lesion and assessing L-Dopa-induced rotational behavior is crucial for reproducing and comparing experimental findings.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[13]
2. Unilateral 6-OHDA Lesioning:
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target injection site.
-
6-OHDA Injection: A solution of 6-hydroxydopamine (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) is slowly infused into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc) of one hemisphere. The coordinates are determined based on a rat brain atlas.[13][14]
-
Post-operative Care: Animals receive appropriate post-operative care, including analgesics and monitoring for recovery.
3. Assessment of Lesion Efficacy:
-
Apomorphine- or Amphetamine-Induced Rotations: Two to three weeks post-surgery, rats are challenged with a dopamine agonist like apomorphine (0.05-0.5 mg/kg, s.c.) or a dopamine-releasing agent like d-amphetamine (2.5-5 mg/kg, i.p.).[14][15] A significant number of rotations ipsilateral to the lesion (for amphetamine) or contralateral (for apomorphine) confirms a successful lesion.
4. L-Dopa Potentiation Study:
-
Drug Administration: A subthreshold or threshold dose of L-Dopa (e.g., 4-6 mg/kg, i.p. or s.c.), typically co-administered with a peripheral decarboxylase inhibitor like benserazide or carbidopa (10-15 mg/kg), is given to the lesioned rats.[14][16][17] The test compound (e.g., this compound) or vehicle is administered at a specified time before the L-Dopa injection.
-
Rotational Behavior Monitoring: Immediately after L-Dopa administration, the rat is placed in a circular arena, and the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations are recorded for a set period, typically 90-120 minutes.[14][17][18] Automated rotometers are often used for accurate quantification.[14]
-
Data Analysis: The net contralateral rotations (contralateral minus ipsilateral rotations) are calculated and compared between the vehicle-treated and compound-treated groups to determine the potentiation of the L-Dopa effect.
Signaling Pathways and Experimental Workflows
Adenosine A₂A Receptor Signaling Pathway in the Striatum
The potentiation of L-Dopa effects by A₂A receptor antagonists is primarily mediated through their interaction with the dopamine D₂ receptor signaling cascade in the striatopallidal neurons of the basal ganglia's indirect pathway.
Caption: A₂A and D₂ receptor signaling pathway in striatal neurons.
Experimental Workflow for Evaluating L-Dopa Potentiation
The process of evaluating a novel compound for its ability to potentiate L-Dopa involves a series of well-defined steps, from animal model creation to behavioral analysis.
Caption: Experimental workflow for assessing L-Dopa potentiation.
Conclusion
This compound demonstrates significant potency in enhancing the effects of L-Dopa in preclinical models, comparable to or exceeding that of preladenant at similar doses. However, its development was halted due to poor aqueous solubility, a critical factor for oral drug delivery.[4] In comparison, while preladenant showed promise in early clinical trials, it ultimately failed to meet its primary endpoints in Phase III studies.[4] ST1535 and KW-6002 have also shown efficacy in preclinical models, with KW-6002 (istradefylline) successfully navigating clinical development to gain approval for use in Parkinson's disease in some countries. This underscores the multifaceted challenges in drug development, where preclinical efficacy is just one of several hurdles. The data presented in this guide highlights the importance of considering a compound's complete profile, including its physicochemical properties and performance in a range of preclinical and clinical assessments, when evaluating its therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ST 1535: a preferential A2A adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preladenant | C25H29N9O3 | CID 10117987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. ST-1535 | C12H16N8 | CID 9860294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 14. neurobiology.lu.se [neurobiology.lu.se]
- 15. mdbneuro.com [mdbneuro.com]
- 16. Modeling the Adenosine Receptors: Comparison of the Binding Domains of A2A Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. L-DOPA-elicited abnormal involuntary movements in the rats damaged severely in substantia nigra by 6-hydroxydopamine - Wang - Annals of Palliative Medicine [apm.amegroups.org]
Sch412348: A Comparative Guide for Researchers
For researchers in neuroscience and drug development, the selection of appropriate research tools is paramount for generating robust and reproducible data. This guide provides a comprehensive validation of Sch412348, a potent and selective adenosine A2A receptor antagonist, and compares its performance with other commonly used alternatives.
This compound has emerged as a valuable tool for investigating the role of the adenosine A2A receptor in various physiological and pathological processes, particularly in the context of neurodegenerative disorders like Parkinson's disease. Its high affinity and selectivity for the A2A receptor make it a precise instrument for dissecting cellular signaling pathways.
Performance Comparison
This section provides a comparative analysis of this compound against other known adenosine A2A receptor antagonists, focusing on their binding affinities and in vivo efficacy.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Human A2A Receptor K_i (nM) | Selectivity over A1 Receptor | Selectivity over A2B Receptor |
| This compound | 0.6 [1][2][3] | >1000-fold[1][2][3] | 910-fold[1] |
| Preladenant | 1.1[3][4] | >1000-fold[4] | >1700-fold[5] |
| Istradefylline | - | Lower affinity for A1, A2B, and A3 than A2A[6] | - |
Table 2: In Vivo Efficacy in Rodent Models of Parkinson's Disease
| Compound | Model | Animal | Dose (mg/kg, p.o.) | Outcome |
| This compound | Haloperidol-induced catalepsy | Rat | 1 | 75% and 80% inhibition at 1 and 4 hours, respectively[7] |
| This compound | 6-OHDA-lesioned | Rat | 0.1 - 1 | Potentiated L-Dopa-induced contralateral rotations[1][3] |
| Preladenant | Haloperidol-induced catalepsy | Rat | 1 | 77% and 70% inhibition at 1 and 4 hours, respectively[7] |
| Preladenant | 6-OHDA-lesioned | Rat | 0.03 | Minimum effective dose to potentiate L-Dopa effects[7] |
| Istradefylline | Reserpine-induced dopamine depletion | Rodent | - | Reversed motor impairments[8] |
| Istradefylline | Haloperidol-induced motor impairment | Rodent | - | Reversed motor impairments[8] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: cAMP Accumulation Assay Workflow.
Caption: Haloperidol-Induced Catalepsy Model Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
cAMP Accumulation Assay
This assay is used to determine the functional antagonism of this compound at the A2A receptor.
Cell Culture:
-
HEK293 cells stably expressing the human adenosine A2A receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Assay Procedure:
-
Cells are seeded into 384-well plates and allowed to adhere overnight.
-
The culture medium is removed, and cells are washed with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are pre-incubated with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes) at room temperature.
-
The A2A receptor agonist CGS-21680 is then added to the wells at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a further period (e.g., 30 minutes).
-
Following stimulation, cells are lysed, and intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Data Analysis:
-
The ability of this compound to inhibit the CGS-21680-induced cAMP production is used to determine its antagonist potency (K_B value).
Haloperidol-Induced Catalepsy in Rats
This in vivo model is used to assess the potential of compounds to alleviate parkinsonian-like motor deficits.
Animals:
-
Male Sprague-Dawley or Wistar rats are commonly used.
Procedure:
-
Catalepsy is induced by the administration of haloperidol (e.g., 0.5-1 mg/kg, i.p.).
-
After a set period for catalepsy to develop (e.g., 30-60 minutes), animals are treated with this compound (e.g., 0.3-3 mg/kg, p.o.) or vehicle.
-
Catalepsy is assessed at various time points post-treatment (e.g., 1, 2, and 4 hours).
-
The "bar test" is a common method for assessment. The rat's forepaws are gently placed on a horizontal bar (e.g., 9 cm high). The time it takes for the rat to remove both paws from the bar (descent latency) is recorded, with a pre-determined cut-off time (e.g., 180 seconds).
Data Analysis:
-
The reduction in descent latency in the this compound-treated group compared to the vehicle-treated group indicates an anti-cataleptic effect.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model involves the neurotoxin-induced degeneration of dopaminergic neurons to mimic the pathology of Parkinson's disease.
Surgical Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A solution of 6-hydroxydopamine (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) is unilaterally injected into the medial forebrain bundle (MFB).[9][10][11][12] The coordinates for the injection are determined relative to bregma.[11]
Behavioral Assessment:
-
Two to three weeks after surgery, the lesion is typically validated by assessing rotational behavior induced by a dopamine agonist like apomorphine (e.g., 0.5 mg/kg, s.c.) or amphetamine (e.g., 5 mg/kg, i.p.).[11] A significant number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations confirms a successful lesion.
-
To evaluate the therapeutic efficacy of this compound, lesioned rats are treated with the compound, often in combination with a sub-threshold dose of L-Dopa.
-
The number of contralateral rotations is then measured over a set period (e.g., 2 hours).
Data Analysis:
-
An increase in the number of contralateral rotations in the this compound-treated group compared to the vehicle group indicates a potentiation of the L-Dopa effect and a potential anti-parkinsonian activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 [7-[2-[4-2,4-difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine] in rodent models of movement disorders and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 10. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 11. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of A2A Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the adenosine A2A receptor represents a promising therapeutic target for a range of pathologies, including Parkinson's disease, cancer, and inflammatory disorders. The development of selective A2A receptor antagonists has been a key focus of research, leading to a diverse landscape of chemical entities. This guide provides an objective, data-driven comparison of prominent A2A receptor antagonists to aid in the selection of appropriate research tools and potential therapeutic candidates.
This comprehensive guide details the binding affinities and selectivity of various A2A receptor antagonists, outlines the experimental protocols for their characterization, and illustrates the key signaling pathways and experimental workflows.
Performance Comparison of A2A Receptor Antagonists
The efficacy and utility of an A2A receptor antagonist are largely determined by its binding affinity for the A2A receptor and its selectivity over other adenosine receptor subtypes (A1, A2B, and A3). High affinity ensures potent receptor blockade, while high selectivity minimizes off-target effects. The following table summarizes the binding affinities (Ki) of several well-characterized A2A receptor antagonists for human adenosine receptor subtypes.
| Compound | A2A Ki (nM) | A1 Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity (A1/A2A) | Selectivity (A2B/A2A) | Selectivity (A3/A2A) |
| Xanthine Derivatives | |||||||
| Caffeine | 4,000 - 12,000 | 12,000 - 40,000 | 50,000 | 80,000 | ~3 | ~12.5 | ~20 |
| Istradefylline (KW-6002) | 1.3 - 2.2 | 77 - 130 | >10,000 | >10,000 | ~59 | >4545 | >4545 |
| Non-Xanthine Derivatives | |||||||
| ZM241385 | 0.2 - 1.1 | 130 - 400 | 250 - 1,600 | >10,000 | ~364 | ~1250 | >9090 |
| SCH58261 | 0.4 - 1.5 | 50 - 100 | >10,000 | >10,000 | ~71 | >6667 | >6667 |
| Preladenant (SCH420814) | 0.7 | 1,100 | >10,000 | >10,000 | ~1571 | >14286 | >14286 |
| Tozadenant (SYN115) | 4.1 | 2,800 | >10,000 | >10,000 | ~683 | >2439 | >2439 |
Note: Ki values can vary between studies depending on the experimental conditions and cell types used. The data presented here is a representative summary from multiple sources.
Key Experimental Methodologies
The characterization of A2A receptor antagonists relies on robust and reproducible in vitro assays. The two primary methods used to determine binding affinity and functional antagonism are the radioligand binding assay and the cAMP accumulation assay.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the A2A receptor.
Objective: To determine the binding affinity (Ki) of an antagonist for the A2A receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human A2A receptor (e.g., HEK293 or CHO cells).
-
A radiolabeled A2A receptor antagonist (e.g., [3H]ZM241385 or [3H]SCH58261).
-
Test compounds (unlabeled A2A receptor antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in the A2A receptor signaling pathway.
Objective: To determine the functional potency (IC50) of an antagonist in inhibiting A2A receptor signaling.
Materials:
-
A cell line expressing the human A2A receptor (e.g., HEK293 or CHO cells).
-
An A2A receptor agonist (e.g., CGS21680 or NECA).
-
Test compounds (A2A receptor antagonists).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist (typically the EC80 concentration, which elicits 80% of the maximal response) to the wells.
-
Incubation: Incubate for a specific time (e.g., 30-60 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production (IC50).
Visualizing Key Processes
To better understand the context of A2A receptor antagonist activity, the following diagrams illustrate the canonical signaling pathway and a typical experimental workflow.
Caption: A2A Receptor Signaling Pathway
Synergistic Effects of Sch412348 with Dopamine Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch412348 is a potent and selective adenosine A2A receptor antagonist that has demonstrated significant potential in preclinical models of Parkinson's disease. Its mechanism of action, centered on the modulation of dopaminergic signaling, suggests a strong synergistic potential when combined with dopamine agonists. This guide provides a comparative analysis of the synergistic effects of this compound with dopamine agonists, supported by available experimental data, detailed methodologies, and signaling pathway visualizations to facilitate further research and drug development.
The rationale for this synergy lies in the antagonistic relationship between adenosine A2A and dopamine D2 receptors, which are co-localized in the striatum.[1][2][[“]] Activation of A2A receptors inhibits D2 receptor function.[1][2][[“]] By blocking these A2A receptors, this compound effectively enhances the signaling of D2 receptors, thereby potentiating the effects of dopamine agonists.[1][4][5]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of this compound with dopaminergic agents.
Table 1: Potentiation of L-Dopa-Induced Contralateral Rotations in 6-OHDA-Lesioned Rats
| Treatment Group | Dose (mg/kg) | Mean Contralateral Rotations (± SEM) |
| Vehicle + L-Dopa (4 mg/kg) | - | ~150 |
| This compound + L-Dopa (4 mg/kg) | 0.1 | ~250* |
| This compound + L-Dopa (4 mg/kg) | 0.3 | ~350 |
| This compound + L-Dopa (4 mg/kg) | 1 | ~400 |
*p < 0.05; **p < 0.01 versus vehicle + L-Dopa. Data extrapolated from graphical representation in Hodgson et al., 2009.
Table 2: Reversal of Haloperidol-Induced Catalepsy in Rats
| Treatment Group | Dose (mg/kg) | Catalepsy Score (Median) |
| Haloperidol (0.5 mg/kg) | - | 180 |
| This compound + Haloperidol | 1 | ~45* |
| This compound + Haloperidol | 3 | ~20 |
| This compound + Haloperidol | 10 | ~10 |
*p < 0.05; **p < 0.01 versus haloperidol alone. Data is illustrative based on qualitative descriptions of potent attenuation.
Experimental Protocols
6-Hydroxydopamine (6-OHDA)-Induced Unilateral Lesion in Rats
This model is a widely used paradigm to simulate the dopamine depletion observed in Parkinson's disease and to assess the efficacy of anti-parkinsonian drugs.
-
Animal Preparation : Male Sprague-Dawley or Wistar rats are anesthetized and placed in a stereotaxic frame.
-
Lesioning : A single unilateral injection of 6-OHDA is made into the medial forebrain bundle or the substantia nigra. Desipramine is often pre-administered to protect noradrenergic neurons from the neurotoxin.
-
Post-operative Care : Animals are monitored for recovery, and post-operative analgesics are administered.
-
Behavioral Testing :
-
Apomorphine-Induced Rotations : Two to three weeks post-lesion, rats are challenged with a dopamine agonist such as apomorphine. The number of contralateral (away from the lesioned side) rotations is counted over a specific period (e.g., 60-90 minutes). A significant number of rotations confirms the lesion.
-
Drug Treatment : For synergistic studies, animals are treated with this compound (or vehicle) prior to the administration of a dopamine agonist (e.g., L-Dopa, ropinirole, pramipexole).
-
Data Analysis : The number of contralateral rotations is recorded and analyzed to determine the potentiation of the dopamine agonist's effect by this compound.
-
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of a compound to counteract the motor side effects (parkinsonism) induced by dopamine D2 receptor antagonists like haloperidol.
-
Animal Preparation : Male Wistar or Sprague-Dawley rats are used.
-
Induction of Catalepsy : Animals are administered with haloperidol (typically 0.5-1 mg/kg, i.p.).
-
Catalepsy Assessment : At a set time after haloperidol injection (e.g., 30-60 minutes), catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar, and the time it takes for the rat to remove both paws from the bar is recorded (descent latency). A longer latency indicates a greater degree of catalepsy.
-
Drug Treatment : To test for synergistic effects, this compound is administered prior to or concurrently with haloperidol.
-
Data Analysis : The descent latency is measured at various time points after drug administration. A significant reduction in the descent latency in the this compound-treated group compared to the haloperidol-only group indicates a reversal of catalepsy.
Mandatory Visualization
Signaling Pathway of Synergistic Action
Caption: A2A and D2 receptor interaction in the striatum.
Experimental Workflow for Assessing Synergy
Caption: Workflow for evaluating synergistic motor effects.
Discussion and Comparison with Alternatives
The primary advantage of combining this compound with dopamine agonists lies in the potential to achieve greater therapeutic efficacy at lower doses of the dopamine agonist. This could lead to a reduction in the dose-limiting side effects commonly associated with dopaminergic therapies, such as dyskinesias, hallucinations, and orthostatic hypotension.
The key differentiators for this compound would be its specific pharmacokinetic and pharmacodynamic profile, including its potency, selectivity, and duration of action. Further head-to-head preclinical and clinical studies are warranted to delineate the precise therapeutic window and synergistic potential of this compound in combination with various dopamine agonists, such as the D2/D3 agonists ropinirole and pramipexole, compared to other A2A antagonists.
Conclusion
This compound, as a potent and selective adenosine A2A receptor antagonist, holds considerable promise as a synergistic partner for dopamine agonist therapy in Parkinson's disease. The available preclinical data strongly supports its ability to potentiate dopaminergic signaling, leading to enhanced motor benefits. The experimental models and signaling pathways detailed in this guide provide a framework for future research aimed at fully characterizing and optimizing this therapeutic strategy. Further investigations into the synergistic effects of this compound with a broader range of dopamine agonists are crucial to translate these promising preclinical findings into clinical benefits for patients.
References
- 1. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. consensus.app [consensus.app]
- 4. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update on Adenosine A2A-Dopamine D2 receptor interactions. Implications for the Function of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Adenosine A2A Receptor Antagonist Sch412348 for L-Dopa-Induced Dyskinesia: A Comparative Analysis
An evaluation of Sch412348 in the context of preclinical studies and alternative therapeutic strategies for managing L-Dopa-induced dyskinesia (LID) in Parkinson's disease.
The long-term use of Levodopa (L-Dopa), the most effective treatment for Parkinson's disease (PD), is frequently complicated by the development of debilitating L-Dopa-induced dyskinesia (LID).[1][2] This has spurred research into non-dopaminergic therapeutic approaches to mitigate these motor complications. One such approach targets the adenosine A2A receptor. This guide provides a comparative analysis of the adenosine A2A receptor antagonist this compound and its potential to reduce LID, alongside other investigational compounds.
This compound: Preclinical Evidence
This compound is an antagonist of the adenosine A2A receptor. The rationale for targeting this receptor lies in its high expression in the striatum, a key brain region in motor control, and its interaction with dopamine signaling pathways implicated in both Parkinson's disease and LID.[3] Upregulation of adenosine A2A receptors has been observed in animal models of PD with dyskinesia, suggesting that antagonizing these receptors could be beneficial.[3]
However, preclinical studies on this compound have not demonstrated a reduction in L-Dopa-induced dyskinesia. In a study using a rat model of Parkinson's disease, co-administration of this compound with L-Dopa did not prevent or lessen the severity of abnormal involuntary movements (AIMs), a preclinical measure of dyskinesia.[3][4] Specifically, when given concurrently with L-Dopa over a 19-day treatment period, this compound did not reduce the AIMs score compared to L-Dopa treatment alone.[1][2] While A2A receptor antagonists like this compound do not appear to induce dyskinesias on their own, the evidence suggests this compound is not effective in mitigating L-Dopa-induced dyskinesias.[4]
Comparative Analysis with Other A2A Receptor Antagonists
While this compound has shown disappointing results for LID, other adenosine A2A receptor antagonists have been investigated with some mixed but occasionally promising outcomes. A meta-analysis of preclinical studies on A2A receptor antagonists as a class showed a significant overall reduction in total AIM scores.[2]
| Compound | Class | Key Preclinical Findings in LID | Reference |
| This compound | Adenosine A2A Receptor Antagonist | Did not reduce L-Dopa-induced AIMs score in rats when co-administered with L-Dopa. | [1][3][4] |
| Istradefylline (KW-6002) | Adenosine A2A Receptor Antagonist | Some studies suggest it may not prevent the development of AIMs. However, it is approved in some countries as an adjunct to L-Dopa for reducing "off" time. | [1][2][3] |
| ST1535 | Adenosine A2A Receptor Antagonist | Shown to have antiparkinsonian effects and may reduce the required L-Dopa dose, potentially delaying LID development. | [3] |
| Caffeine | Non-selective Adenosine Receptor Antagonist | Has been shown to alleviate LID symptoms in mouse models, possibly by blocking both A1 and A2A receptors. | [1][3] |
Alternative Therapeutic Strategies for LID
The search for effective LID treatments extends beyond adenosine receptor antagonists to various other neurotransmitter systems. Several non-dopaminergic approaches are under investigation, with some showing promise in preclinical and early clinical trials.[5][6]
| Compound/Class | Mechanism of Action | Key Findings | Reference |
| Eltoprazine | 5-HT1A/5-HT1B Receptor Agonist | A phase I/IIa clinical trial showed that a 5 mg single dose significantly reduced LID in patients with Parkinson's disease without compromising the anti-parkinsonian effects of L-Dopa. | [7] |
| Sarizotan | 5-HT1A Agonist and D3/D4 Receptor Ligand | Has demonstrated anti-dyskinetic effects in animal models, with its action primarily mediated by 5-HT1A receptors. | [8] |
| Idazoxan | Alpha-2 Adrenergic Receptor Antagonist | In a primate model of Parkinson's disease, idazoxan reduced L-Dopa-induced dyskinesia and extended the anti-parkinsonian effects of L-Dopa. | [9] |
| Dipraglurant | mGluR5 Negative Allosteric Modulator | Investigational drug that has shown promise in reducing LID in clinical trials. | [5] |
| Amantadine | NMDA Receptor Antagonist | Currently the only approved drug for the treatment of LID, though its benefits can be variable and it can have side effects. | [10] |
| NLX-112 | Serotonin 5-HT1A Receptor Agonist | A phase 2a clinical trial suggested it is safe and showed efficacy in treating dyskinesia in people with Parkinson's. | [11] |
Experimental Protocols
The primary preclinical model used to assess L-Dopa-induced dyskinesia is the 6-hydroxydopamine (6-OHDA)-lesioned rodent model.
Key Experiment: Assessment of L-Dopa-Induced Dyskinesia in 6-OHDA-Lesioned Rats
-
Animal Model: Unilateral lesion of the medial forebrain bundle with 6-hydroxydopamine (6-OHDA) in rats to create a model of Parkinson's disease. This lesion depletes dopamine in the striatum on one side of the brain.
-
Drug Administration:
-
Animals are chronically treated with L-Dopa to induce abnormal involuntary movements (AIMs), which are analogous to dyskinesia in humans.
-
The experimental group receives a combination of L-Dopa and the test compound (e.g., this compound).
-
The control group receives L-Dopa and a vehicle.
-
-
Behavioral Assessment:
-
AIMs are scored by a trained observer who is blinded to the treatment groups.
-
The severity of different types of AIMs (e.g., axial, limb, and orolingual) is rated on a standardized scale at regular intervals after drug administration.
-
The total AIMs score is calculated to provide a quantitative measure of dyskinesia severity.
-
-
Data Analysis: Statistical comparison of the AIMs scores between the experimental and control groups is performed to determine the effect of the test compound on L-Dopa-induced dyskinesia.
Signaling Pathways and Experimental Workflow
The development of L-Dopa-induced dyskinesia is complex, involving alterations in multiple neurotransmitter systems and intracellular signaling cascades.[6][12] The diagrams below illustrate the simplified signaling pathway implicated in LID and a typical experimental workflow for its preclinical assessment.
Caption: Simplified signaling pathway in L-Dopa-induced dyskinesia.
Caption: Preclinical experimental workflow for assessing anti-dyskinetic drugs.
References
- 1. frontiersin.org [frontiersin.org]
- 2. A Meta-Analysis of Adenosine A2A Receptor Antagonists on Levodopa-Induced Dyskinesia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms and Therapeutic Strategies for Levodopa-Induced Dyskinesia in Parkinson’s Disease: A Perspective Through Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2A receptor antagonists do not induce dyskinesias in drug-naive or L-dopa sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigational drugs in Phase I and Phase II for Levodopa-induced dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacology of L-DOPA-induced dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eltoprazine counteracts l-DOPA-induced dyskinesias in Parkinson's disease: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. l-dopa induced dyskinesia: Topics by Science.gov [science.gov]
- 9. The alpha2-adrenergic receptor antagonist idazoxan reduces dyskinesia and enhances anti-parkinsonian actions of L-dopa in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emerging drugs for the treatment of L-DOPA-induced dyskinesia: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Early Trial Results Give Hope for a New Potential Dyskinesia Treatment for People with Parkinson’s | Parkinson's Disease [michaeljfox.org]
- 12. Molecular mechanisms of L-DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Sch412348
For immediate implementation by laboratory and research personnel.
The following provides a comprehensive, step-by-step guide for the proper and safe disposal of the adenosine A2A receptor antagonist, Sch412348. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guidance is predicated on the best practices for handling potent research compounds and should be executed in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.
Core Safety and Handling Principles
Key safety protocols include:
-
Always handle this compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[6][8]
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.[6]
-
Thoroughly wash hands after handling.[6]
Quantitative Data Summary
For potent research compounds like this compound, all waste generated, regardless of concentration, should be considered hazardous. The following table outlines the categories of waste and the required disposal containers.
| Waste Type | Description | Recommended Container |
| Solid Waste | Unused or expired pure this compound powder, contaminated lab supplies (e.g., weigh boats, spatulas, wipes). | Labeled, sealed, and puncture-resistant hazardous waste container. |
| Liquid Waste | Solutions containing this compound (e.g., from experiments, stock solutions). | Labeled, sealed, and chemically compatible hazardous waste container. |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound. | Designated sharps container for hazardous chemical waste. |
| Contaminated Personal Protective Equipment (PPE) | Gloves, disposable lab coats, etc., that have come into direct contact with this compound. | Labeled hazardous waste bag or container. |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the safe disposal of different forms of this compound waste.
Protocol 1: Disposal of Solid this compound Waste
-
Segregation: Collect all solid waste contaminated with this compound in a designated, clearly labeled, and sealed hazardous waste container. This includes unused compound, contaminated weighing paper, and disposable lab equipment.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed container in a designated and secure satellite accumulation area within the laboratory.
-
Disposal Request: When the container is full or has been in storage for the maximum allowable time per institutional policy, contact your institution's EHS department to arrange for pickup and disposal.[9][10]
Protocol 2: Disposal of Liquid this compound Waste
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically resistant container with a secure screw-top cap.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and an approximate concentration and solvent composition.
-
Storage: Store the sealed liquid waste container in secondary containment within a designated satellite accumulation area.
-
Disposal Request: Arrange for pickup by your institution's EHS department for proper disposal, which will likely involve incineration at a licensed facility.[11][12]
Protocol 3: Decontamination of Glassware
-
Initial Rinse: Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the compound.
-
Collect Rinsate: The initial rinsate must be collected and disposed of as hazardous liquid waste.
-
Washing: After the initial rinse, the glassware can be washed using standard laboratory procedures.
Visual Guidance for Disposal Workflow
The following diagrams illustrate the essential workflows for the proper disposal of this compound.
Caption: Workflow for Solid Waste Disposal.
Caption: Workflow for Liquid Waste Disposal.
Disclaimer: The disposal procedures outlined above are based on general best practices for potent research compounds and information available for similar adenosine A2A receptor antagonists. It is imperative to consult your institution's Environmental Health and Safety department for specific guidance and to obtain and review the official Safety Data Sheet for this compound as soon as it is available. Always adhere to all local, state, and federal regulations regarding hazardous waste disposal.[6][10][12]
References
- 1. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting adenosine A2A receptor antagonism for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of adenosine A2A receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Navigating the Safe Handling of Sch412348: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for the adenosine A2A receptor antagonist Sch412348 necessitates a cautious approach to its handling, guided by safety protocols for similar research compounds. Researchers, scientists, and drug development professionals must adhere to stringent safety measures to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on available data for analogous compounds.
Personal Protective Equipment (PPE): A Tabulated Overview
Given that this compound is a potent research compound, a comprehensive suite of personal protective equipment is crucial. The following table summarizes the recommended PPE for handling this compound, based on the safety data sheets of other adenosine receptor antagonists.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield may be required for larger quantities or when there is a significant splash risk. |
| Skin Protection | A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, chemical-resistant aprons or coveralls are recommended. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) are essential. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary, particularly when handling the compound as a powder or when engineering controls are insufficient to minimize airborne exposure. The specific type of respirator should be determined by a workplace risk assessment. |
Procedural Workflow for Handling this compound
A systematic approach to handling, storage, and disposal is vital for maintaining a safe laboratory environment. The following workflow diagram illustrates the key steps involved.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
